molecular formula C8H11ClN4 B1349163 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine CAS No. 626217-76-3

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine

Cat. No.: B1349163
CAS No.: 626217-76-3
M. Wt: 198.65 g/mol
InChI Key: HGBSHFZMWYKLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine is a useful research compound. Its molecular formula is C8H11ClN4 and its molecular weight is 198.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6-pyrrolidin-1-ylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c9-7-6(10)8(12-5-11-7)13-3-1-2-4-13/h5H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBSHFZMWYKLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=NC=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360165
Record name 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626217-76-3
Record name 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the physicochemical properties of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine is currently unavailable. Comprehensive experimental data, detailed protocols, and established signaling pathways for this specific compound are not readily accessible in public-facing scientific literature or databases.

To generate such a guide, extensive laboratory research would be required, including:

  • Synthesis and Purification: To obtain a sample of sufficient purity for analysis.

  • Structural Elucidation: Using techniques like NMR (Nuclear Magnetic Resonance), Mass Spectrometry, and X-ray Crystallography to confirm the chemical structure.

  • Physicochemical Property Determination: Conducting experiments to measure properties such as melting point, boiling point, solubility in various solvents, pKa (acid dissociation constant), and logP (partition coefficient).

  • Biological Assays: Performing in vitro and/or in vivo studies to determine the compound's biological activity and identify any associated signaling pathways.

Without access to primary research data for this specific molecule, the creation of a detailed technical whitepaper with the requested experimental protocols and data visualizations is not feasible. Researchers interested in this compound would need to undertake these experimental investigations to characterize its properties.

A Technical Guide to the Physicochemical Characterization of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine: Focus on Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility of the compound 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine. In the absence of publicly available, quantitative solubility data for this specific molecule, this document serves as a detailed framework for researchers to generate, interpret, and present such data. The guide outlines standardized experimental protocols for both kinetic and thermodynamic solubility assays, which are critical for early-stage drug discovery and development. Furthermore, it provides templates for data presentation and visualizations of the experimental workflows to ensure clarity and reproducibility. While the biological context and specific signaling pathways for this compound are not extensively documented in public literature, the methodologies described herein are fundamental to its progression as a potential therapeutic agent.

Introduction to this compound

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core component of many biologically active molecules, including nucleic acids and a wide array of therapeutic agents with anticancer, antiviral, and antimicrobial properties. The physicochemical properties of such compounds, particularly solubility, are paramount as they directly influence bioavailability, formulation, and efficacy in biological assays. Poor aqueous solubility can be a significant impediment in the drug development pipeline.

Compound Properties:

PropertyValueSource
Molecular FormulaC₈H₁₁ClN₄PubChem
Molecular Weight198.65 g/mol PubChem
IUPAC Name4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-aminePubChem
CAS Number626217-76-3PubChem

Solubility Assessment: A Critical Step in Drug Discovery

Solubility is a key determinant of a drug's absorption and distribution. In drug discovery, solubility is typically assessed under two distinct conditions: kinetic and thermodynamic.

  • Kinetic Solubility: This measures the solubility of a compound from a concentrated DMSO stock solution when added to an aqueous buffer. It reflects the solubility of the fastest precipitating form of the compound and is well-suited for high-throughput screening.[1][2]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where an excess of the solid material is equilibrated with a solvent over an extended period.[1] This measurement is critical for lead optimization and formulation development.

Experimental Protocols for Solubility Determination

The following sections detail standardized protocols for determining the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assay

This high-throughput method is ideal for early screening of compound libraries.

Objective: To rapidly assess the solubility of a compound upon its addition from a DMSO stock to an aqueous buffer.

Materials and Equipment:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Automated liquid handler

  • Plate reader with nephelometric or UV-Vis capabilities

  • Incubator/shaker

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) for a set period, typically 1 to 2 hours, with gentle shaking.[2]

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering of the solutions. An increase in scattering indicates precipitation.[3]

    • UV-Vis Spectroscopy: After centrifugation or filtration to remove precipitate, measure the absorbance of the supernatant at the compound's λmax to determine the concentration of the dissolved compound.[4]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Serial Dilutions in DMSO stock->dilute add_buffer Add to Aqueous Buffer (e.g., PBS) dilute->add_buffer incubate Incubate (1-2h) with Shaking add_buffer->incubate detect Detect Precipitation (Nephelometry/UV-Vis) incubate->detect analyze Determine Highest Soluble Concentration detect->analyze

Kinetic Solubility Experimental Workflow
Thermodynamic (Equilibrium) Solubility Assay

This method determines the true solubility of the compound at equilibrium.

Objective: To measure the concentration of a saturated solution of a compound in a specific solvent at equilibrium.

Materials and Equipment:

  • This compound (solid powder)

  • Selected solvents (e.g., water, PBS, ethanol, methanol)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.[1]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent.

  • Quantification: Determine the concentration of the compound in the diluted supernatant using a validated HPLC-UV or LC-MS/MS method with a calibration curve.

  • Data Analysis: The thermodynamic solubility is the concentration of the compound in the saturated solution.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid to Solvent agitate Agitate (24-48h) at Constant Temperature add_solid->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge supernatant Collect and Dilute Supernatant centrifuge->supernatant quantify Quantify by HPLC-UV or LC-MS/MS supernatant->quantify

Thermodynamic Solubility Experimental Workflow

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Kinetic Solubility of this compound

Aqueous Buffer (pH)Temperature (°C)Incubation Time (h)DMSO (%)Solubility (µg/mL)
PBS (7.4)2521Data
Simulated Gastric Fluid (1.2)3721Data
Simulated Intestinal Fluid (6.8)3721Data

*Data in this table is for illustrative purposes only and must be determined experimentally.

Table 2: Illustrative Thermodynamic Solubility of this compound

SolventTemperature (°C)Equilibration Time (h)Solubility (µg/mL)Solubility (mM)
Water2548DataData
PBS (pH 7.4)2548DataData
Ethanol2548DataData
Methanol2548DataData
0.1 N HCl3748DataData

*Data in this table is for illustrative purposes only and must be determined experimentally.

Expected Solubility Trends for Pyrimidine Derivatives

While specific data for the target compound is unavailable, general trends for pyrimidine derivatives can provide some guidance:

  • pH-Dependence: The amine groups in the molecule suggest that its solubility will be pH-dependent, likely increasing in acidic conditions due to protonation.

  • Solvent Polarity: Solubility in organic solvents will depend on the polarity of the solvent and the overall polarity of the molecule. Pyrimidine derivatives often show good solubility in polar protic solvents like methanol and ethanol.[5]

  • Temperature: For most solids, solubility increases with temperature.[6]

Conclusion

This technical guide provides a robust framework for the experimental determination and presentation of solubility data for this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data that is essential for making informed decisions in the drug discovery and development process. While this guide focuses on solubility, a full physicochemical profile, including stability and permeability, should also be established to fully characterize this compound for its therapeutic potential.

References

In-depth Technical Guide: 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine (CAS 626217-76-3)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 626217-76-3 Molecular Formula: C₈H₁₁ClN₄ IUPAC Name: 4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine

This technical guide provides a comprehensive overview of the available scientific and technical information regarding the chemical compound 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Core Compound Properties

This compound is a heterocyclic organic compound featuring a pyrimidine core. The structure is characterized by a chloro group at the 4-position, a pyrrolidinyl group at the 6-position, and an amine group at the 5-position. This compound is often utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the context of medicinal chemistry and drug discovery.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight198.65 g/mol PubChem[1]
XLogP31.4PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]
Rotatable Bond Count1PubChem[1]
Exact Mass198.0672241 g/mol PubChem[1]
Monoisotopic Mass198.0672241 g/mol PubChem[1]
Topological Polar Surface Area55.0 ŲPubChem[1]
Heavy Atom Count13PubChem[1]
Complexity172PubChem[1]

Synthesis and Manufacturing

A plausible, though not explicitly documented, synthetic pathway could involve the sequential reaction of a dichlorinated pyrimidine with pyrrolidine and subsequent amination. The diagram below illustrates a generalized logical workflow for the synthesis of such substituted pyrimidines.

Synthesis_Workflow Start Starting Materials (e.g., Dichloropyrimidine) Step1 Nucleophilic Substitution with Pyrrolidine Start->Step1 Intermediate Intermediate Product (4-Chloro-6-pyrrolidinyl-pyrimidine) Step1->Intermediate Step2 Amination Reaction Intermediate->Step2 FinalProduct 4-Chloro-6-pyrrolidin-1-yl- pyrimidin-5-ylamine Step2->FinalProduct

Caption: Generalized synthetic workflow for substituted pyrimidines.

Biological Activity and Potential Applications

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The pyrrolidine moiety is also a common feature in many biologically active compounds.

While no specific biological activity data for this compound has been published, its structural motifs suggest potential for kinase inhibition. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The general structure of this compound bears resemblance to scaffolds found in known kinase inhibitors.

The diagram below illustrates a simplified, hypothetical signaling pathway where a pyrimidine-based kinase inhibitor might act.

Kinase_Inhibition_Pathway Signal External Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Downstream Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Pyrimidine-based Inhibitor Inhibitor->Kinase

Caption: Hypothetical kinase signaling pathway and point of inhibition.

It is important to note that without experimental validation, the biological activity of this compound remains speculative. This compound is primarily available as a research chemical and building block for further chemical synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Table 2: GHS Hazard Information

Hazard CodeDescriptionPictogram
H302Harmful if swallowedWarning
H315Causes skin irritationWarning
H319Causes serious eye irritationWarning
H335May cause respiratory irritationWarning

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

Detailed, validated experimental protocols for the use of this compound are not available in the public domain. Researchers utilizing this compound as a chemical intermediate would need to develop their own protocols based on established synthetic methodologies for pyrimidine chemistry.

For any proposed biological assays, standard protocols for kinase activity screens, cell viability assays (e.g., MTT or CellTiter-Glo), and other relevant cellular and molecular biology techniques would be applicable.

The following diagram outlines a general workflow for screening a compound like this for kinase inhibitory activity.

Kinase_Screening_Workflow Compound Test Compound (this compound) KinaseAssay In vitro Kinase Assay (e.g., Kinase-Glo) Compound->KinaseAssay CellAssay Cell-based Assay (e.g., Western Blot for phospho-proteins) Compound->CellAssay IC50 Determine IC50 Value KinaseAssay->IC50 CellEffect Determine Cellular Efficacy CellAssay->CellEffect

References

An In-Depth Technical Guide on the Core Mechanism of Action of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide aims to provide a comprehensive overview of the mechanism of action for the chemical compound 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine. However, a thorough review of the scientific literature and chemical databases indicates that this specific molecule is primarily documented as a chemical intermediate for the synthesis of more complex pharmaceutical agents. There is a notable absence of published research detailing its direct biological activity, specific molecular targets, or mechanism of action. Consequently, this document will outline the available information on this compound and contextualize its role as a building block in the development of kinase inhibitors, a common application for pyrimidine-based scaffolds.

Introduction to this compound

This compound is a substituted pyrimidine derivative.[1] The pyrimidine ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds, including several approved drugs. The general structure of pyrimidine-containing molecules allows for diverse substitutions, which can be tailored to interact with specific biological targets, most notably the ATP-binding pocket of protein kinases.

Chemical Properties:

PropertyValue
Molecular Formula C₈H₁₁ClN₄
Molecular Weight 198.65 g/mol
IUPAC Name 4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine
CAS Number 626217-76-3

Postulated Role as a Kinase Inhibitor Precursor

While direct biological data for this compound is not available, its structural motifs are characteristic of precursors used in the synthesis of various kinase inhibitors. The 4,6-disubstituted pyrimidine core is a well-established hinge-binding motif for many protein kinase inhibitors. The 5-amino group and the 4-chloro position serve as reactive handles for further chemical modifications to build out the molecule and achieve desired potency and selectivity against specific kinases.

The Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine core can form critical hydrogen bonds with the "hinge" region of the ATP-binding site of protein kinases. This interaction mimics the binding of the adenine base of ATP, thus competitively inhibiting the kinase's activity. The substituents at various positions on the pyrimidine ring are crucial for determining the inhibitor's selectivity and overall efficacy.

A generalized workflow for the utilization of a pyrimidine intermediate in the synthesis of a kinase inhibitor is depicted below.

G cluster_0 Synthesis of Kinase Inhibitors Start 4-Chloro-6-pyrrolidin-1-yl- pyrimidin-5-ylamine (Intermediate) Step1 Suzuki or Buchwald-Hartwig Cross-Coupling Reaction Start->Step1 React with boronic acid/ester or amine Step2 Introduction of Specificity-Determining Side Chains Step1->Step2 Further functionalization Product Final Kinase Inhibitor (e.g., for Aurora, Akt, or other kinases) Step2->Product Screening Biological Screening (Kinase Assays) Product->Screening

Caption: Synthetic workflow for developing kinase inhibitors.

Analysis of Structurally Related Compounds

To infer a potential mechanism of action, it is informative to examine the biological activities of more complex molecules that could be synthesized from this compound. Numerous pyrimidine-based compounds have been developed as potent inhibitors of various kinases involved in cell signaling pathways critical to cancer and other diseases.

  • Aurora Kinase Inhibitors: Derivatives of pyrimidines are known to inhibit Aurora kinases, which are key regulators of mitosis. Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.

  • Akt (Protein Kinase B) Inhibitors: The PI3K/Akt signaling pathway is frequently dysregulated in cancer. Pyrrolopyrimidine derivatives have been successfully developed as ATP-competitive inhibitors of Akt.

  • Spleen Tyrosine Kinase (Syk) Inhibitors: Pyrimidine-5-carboxamide derivatives have shown high selectivity for Syk, a non-receptor tyrosine kinase involved in allergic responses.

  • Casein Kinase 1 (CK1) Inhibitors: Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of CK1, which is implicated in cancer and central nervous system disorders.[2]

The common thread among these examples is the targeting of the ATP-binding site of protein kinases, leading to the disruption of downstream signaling pathways.

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, if this compound were to be elaborated into a functional kinase inhibitor, it would likely modulate a critical signaling pathway implicated in cell proliferation, survival, or differentiation. A representative diagram of a generic kinase signaling pathway that such an inhibitor might target is presented below.

cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activation Kinase_A Kinase A (e.g., PI3K) Receptor->Kinase_A Phosphorylation Kinase_B Kinase B (e.g., Akt) Kinase_A->Kinase_B Phosphorylation Downstream Downstream Effectors (e.g., mTOR, BAD) Kinase_B->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Hypothetical Inhibitor (Derived from Intermediate) Inhibitor->Kinase_B Inhibition

Caption: A hypothetical kinase signaling pathway.

Conclusion

References

Uncharted Territory: The Biological Profile of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological targets and pharmacological effects of the chemical compound 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine. Despite its availability from various chemical suppliers and its documentation in chemical repositories such as PubChem, there is a notable absence of published research detailing its interactions with biological systems.

This technical guide sought to provide an in-depth analysis of the potential biological targets of this compound for an audience of researchers, scientists, and drug development professionals. However, extensive searches have yielded no specific data on its mechanism of action, binding affinities, or efficacy in biological assays. The compound, with the chemical formula C₈H₁₁ClN₄, is cataloged with CAS number 626217-76-3.[1] While its chemical structure is well-defined, its biological activity remains uncharacterized in the public domain.

The pyrimidine scaffold, a core component of this compound, is a well-established pharmacophore present in a multitude of biologically active molecules. Various derivatives of pyrimidine have been successfully developed as inhibitors of kinases, reverse transcriptase, and other key enzymes, and as modulators of various receptors. For instance, research has shown certain pyrimidine derivatives to be potent inhibitors of Polo-like kinase 4 (PLK4), FMS-like tyrosine kinase 3 (FLT3), and various receptor tyrosine kinases, highlighting the therapeutic potential of this chemical class in oncology and virology. Furthermore, pyrimidine analogs have been explored for their antibacterial properties.

Despite the established biological relevance of the pyrimidine core, the specific biological targets of this compound have not been elucidated in any publicly accessible studies. This suggests that the compound may primarily serve as a chemical intermediate in the synthesis of more complex molecules that are then subjected to biological evaluation. It is also possible that research on this compound exists but remains proprietary and unpublished.

Without any available data, it is not possible to construct the requested tables of quantitative data, detailed experimental protocols, or visualizations of signaling pathways. The scientific community awaits future research that may shed light on the pharmacological profile of this particular pyrimidine derivative. Until such studies are published, its potential biological targets and therapeutic applications remain a matter of speculation.

References

An In-depth Technical Guide to Structural Analogs of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine, a heterocyclic compound with potential applications in medicinal chemistry. The core structure, a substituted pyrimidine, is a well-established scaffold in the development of kinase inhibitors and other therapeutic agents. This document details the synthesis, biological activities, and structure-activity relationships (SAR) of various analogs, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing key concepts through diagrams.

Core Structure and Rationale for Analog Development

The parent compound, this compound, possesses key structural features that make it an attractive starting point for drug discovery. The pyrimidine core is a common motif in kinase inhibitors, mimicking the adenine base of ATP to bind to the enzyme's active site. The 5-amino group can act as a crucial hydrogen bond donor, while the 4-chloro and 6-pyrrolidinyl substituents provide opportunities for synthetic modification to modulate potency, selectivity, and pharmacokinetic properties.

The development of structural analogs focuses on three primary areas of modification:

  • Substitution at the 4-position: Replacing the chloro group with various aryl, alkoxy, and amino functionalities to explore interactions with different regions of the target protein's binding pocket.

  • Modification of the 6-pyrrolidinyl ring: Introducing substituents on the pyrrolidine ring to alter its steric and electronic properties.

  • Derivatization of the 5-amino group: While less common, modifications at this position can influence binding and physicochemical properties.

Synthesis of Structural Analogs

The synthesis of this compound and its analogs typically starts from a dichlorinated pyrimidine precursor. The differential reactivity of the chlorine atoms at the 4 and 6 positions allows for sequential substitution.

General Synthetic Pathway

A general synthetic route to 4-substituted-6-pyrrolidin-1-yl-pyrimidin-5-ylamine analogs is outlined below. The initial step involves the nucleophilic substitution of one of the chlorine atoms of a 4,6-dichloropyrimidine derivative with pyrrolidine. The second chlorine atom is then displaced by another nucleophile.

G cluster_0 Synthesis of 4-Substituted Analogs Start 4,6-Dichloropyrimidin-5-amine Intermediate_1 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine Start->Intermediate_1 Pyrrolidine, Base Final_Product 4-Aryl/Alkoxy/Amino-6-(pyrrolidin-1-yl)pyrimidin-5-amine Intermediate_1->Final_Product Ar-B(OH)2, Pd catalyst (Suzuki Coupling) or R-OH, Base or R2NH G cluster_0 Aurora Kinase Signaling Aurora_Kinase Aurora Kinase Substrate Downstream Substrate Aurora_Kinase->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cell_Cycle_Progression Cell Cycle Progression Phosphorylated_Substrate->Cell_Cycle_Progression Inhibitor Analog (e.g., 1a, 2a) Inhibitor->Aurora_Kinase Binds to ATP pocket

Unveiling 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine: A Technical Guide to its Synthesis and Potential Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of the novel chemical entity, 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine. While specific details regarding the initial discovery and biological activity of this compound remain largely undisclosed in publicly available literature, this paper constructs a probable synthetic pathway based on established chemical principles and analogous reactions. This guide is intended to serve as a foundational resource for researchers interested in the exploration of substituted pyrimidines as potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its characterization, handling, and formulation in potential research and development applications.

PropertyValueSource
Molecular Formula C₈H₁₁ClN₄PubChem
Molecular Weight 198.65 g/mol PubChem
CAS Number 626217-76-3PubChem
Appearance Not specified-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Not specified-

Proposed Synthetic Pathway

The synthesis of this compound is not explicitly detailed in a single published procedure. However, based on the well-established reactivity of pyrimidine derivatives, a plausible multi-step synthetic route can be proposed. This pathway, illustrated below, involves the initial construction of a dichlorinated aminopyrimidine core followed by a selective nucleophilic aromatic substitution.

Synthesis_Pathway Start 4,6-Dihydroxypyrimidine Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Step 1 Chlorination Chlorination (POCl₃) Nitration->Chlorination Step 2 Reduction Reduction (Fe/AcOH or H₂/Pd-C) Chlorination->Reduction Step 3 Substitution Nucleophilic Substitution (Pyrrolidine, Base) Reduction->Substitution Step 4 FinalProduct 4-Chloro-6-pyrrolidin-1-yl- pyrimidin-5-ylamine Substitution->FinalProduct Signaling_Pathway_Hypothesis TargetCompound 4-Chloro-6-pyrrolidin-1-yl- pyrimidin-5-ylamine Kinase Protein Kinase (Hypothetical Target) TargetCompound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate DownstreamSignaling Downstream Signaling Cascade PhosphorylatedSubstrate->DownstreamSignaling CellularResponse Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) DownstreamSignaling->CellularResponse

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine is a substituted pyrimidine derivative that holds potential as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The pyrimidine core is a well-established pharmacophore found in numerous biologically active compounds, including approved drugs. The strategic placement of a chloro group, a pyrrolidinyl moiety, and an amine at specific positions on the pyrimidine ring can influence the molecule's binding affinity and selectivity for various enzyme targets. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis and potential therapeutic applications based on structurally related compounds.

Synthesis and Methodology

While specific literature detailing the synthesis of this compound is not extensively available, a plausible and commonly employed synthetic route for this class of compounds involves the sequential nucleophilic substitution of a di- or tri-chlorinated pyrimidine precursor. A representative experimental protocol, adapted from methodologies described for analogous compounds in the patent literature, is presented below.

General Synthetic Workflow

The synthesis typically commences with a commercially available dichlorinated or trichlorinated pyrimidine. The differential reactivity of the chlorine atoms at various positions on the pyrimidine ring allows for a regioselective, stepwise substitution.

Synthesis_Workflow Start 4,6-Dichloro-5-nitropyrimidine Intermediate1 4-Chloro-6-(pyrrolidin-1-yl)-5-nitropyrimidine Start->Intermediate1 Pyrrolidine, Base (e.g., DIPEA) Solvent (e.g., THF, EtOH) Room Temperature FinalProduct This compound Intermediate1->FinalProduct Reduction (e.g., Fe/NH4Cl, H2/Pd-C) Solvent (e.g., EtOH, EtOAc)

Caption: Synthetic scheme for this compound.

Experimental Protocol: Synthesis of 4-Chloro-6-(pyrrolidin-1-yl)-5-nitropyrimidine

A solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethanol is cooled in an ice bath. To this solution, pyrrolidine (1.1 eq) is added dropwise, followed by the slow addition of a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (1.2 eq). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification by column chromatography on silica gel affords the desired 4-chloro-6-(pyrrolidin-1-yl)-5-nitropyrimidine.

Experimental Protocol: Synthesis of this compound

To a solution of 4-chloro-6-(pyrrolidin-1-yl)-5-nitropyrimidine (1.0 eq) in a solvent mixture, typically ethanol and water, is added a reducing agent. A common method involves the use of iron powder (Fe) in the presence of ammonium chloride (NH4Cl). The reaction mixture is heated to reflux and monitored by TLC or LC-MS. Once the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts. The filtrate is concentrated, and the residue is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give this compound. The crude product can be further purified by recrystallization or column chromatography if necessary.

Biological Activity and Potential Applications

While there is a lack of specific publicly available biological data for this compound, its structural similarity to compounds disclosed in the patent literature suggests its potential as a kinase inhibitor. Substituted pyrimidines are known to target a variety of kinases by acting as ATP-competitive inhibitors, binding to the hinge region of the kinase domain.

Kinase Inhibition

Derivatives of 4-aminopyrimidine are frequently investigated as inhibitors of various kinase families, including but not limited to Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs). The 5-amino group can serve as a key hydrogen bond donor, while the pyrrolidine at the 6-position can occupy a hydrophobic pocket in the active site. The chlorine atom at the 4-position provides a handle for further chemical modification to improve potency and selectivity or can itself contribute to binding interactions.

Potential Signaling Pathway Involvement

Given the prevalence of pyrimidine-based compounds as kinase inhibitors, this compound could potentially modulate signaling pathways critical for cell cycle regulation, proliferation, and survival. For example, inhibition of Aurora kinases would disrupt mitotic progression, while targeting CDKs would lead to cell cycle arrest.

Signaling_Pathway cluster_kinase Kinase Signaling cluster_cellular_processes Cellular Processes Kinase Target Kinase (e.g., Aurora, CDK) Proliferation Cell Proliferation Kinase->Proliferation Regulates Survival Cell Survival Kinase->Survival Regulates CellCycle Cell Cycle Progression Kinase->CellCycle Regulates Inhibitor 4-Chloro-6-pyrrolidin-1-yl -pyrimidin-5-ylamine Inhibitor->Kinase Inhibition

Spectroscopic Data for 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available spectroscopic data for the compound 4-chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine (CAS No. 57055-08-8). Despite its commercial availability and presence in chemical databases, a thorough search of scientific literature and patent databases did not yield experimentally determined NMR or Mass Spectrometry (MS) data. This document summarizes the publicly available computed data and presents a generalized experimental protocol for the acquisition of such spectroscopic information. Furthermore, a logical workflow for sample analysis is provided.

Compound Identification

PropertyValueSource
IUPAC Name 4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-aminePubChem
CAS Number 57055-08-8PubChem
Molecular Formula C₈H₁₁ClN₄PubChem
Molecular Weight 198.65 g/mol PubChem
Canonical SMILES C1CCN(C1)C2=NC=NC(=C2N)ClPubChem
InChI Key HGBSHFZMWYKLPY-UHFFFAOYSA-NPubChem

Spectroscopic Data (Computed)

While experimental spectra are not publicly available, computed data provides an estimation of the expected mass.

Data TypeValueSource
Exact Mass 198.067226 g/mol PubChem
Monoisotopic Mass 198.067226 g/mol PubChem

Proposed Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining NMR and MS data for this compound. These protocols are based on standard laboratory procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H (proton) and ¹³C (carbon) NMR spectra to elucidate the chemical structure of the molecule.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent will depend on the solubility of the compound.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters (Example):

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1.0 - 5.0 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters (Example):

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0 to 200 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.

Instrumentation:

  • A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)).

  • A suitable sample introduction system (e.g., direct infusion or coupled with a liquid chromatograph).

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solvent should be compatible with the chosen ionization technique. For ESI, the addition of a small amount of formic acid or ammonium acetate can aid in ionization.

ESI-MS Acquisition Parameters (Example):

  • Ionization Mode: Positive ion mode is expected to be effective for this amine-containing compound.

  • Capillary Voltage: 3-5 kV.

  • Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

  • Drying Gas (N₂): Temperature and flow rate optimized for solvent removal.

  • Mass Range: m/z 50-500.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized or procured sample of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Conclusion A Procure/Synthesize Compound B Verify Purity (e.g., TLC, HPLC) A->B C Prepare Samples for NMR and MS B->C D Acquire 1H and 13C NMR Spectra C->D E Acquire High-Resolution Mass Spectrum C->E F Process NMR Data (Phasing, Baseline Correction) D->F H Process MS Data E->H G Analyze NMR Spectra (Chemical Shifts, Coupling Constants) F->G J Confirm Structure and Purity G->J I Determine Molecular Ion and Fragmentation H->I I->J

Caption: Workflow for Spectroscopic Analysis.

Conclusion

In Silico Modeling of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine, a substituted pyrimidine with potential pharmacological applications. Given the limited publicly available experimental data on this specific molecule, this document outlines a robust computational strategy based on established methodologies for similar pyrimidine derivatives. This guide covers the determination of physicochemical properties, identification of potential biological targets through analog-based inference, detailed protocols for common in silico techniques, and the visualization of experimental workflows and hypothetical signaling pathways. The objective is to furnish researchers with a foundational framework for initiating and conducting computational studies on this and related compounds.

Introduction

Pyrimidine and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The compound this compound belongs to this versatile chemical class. In silico modeling, or computer-aided drug design (CADD), offers a powerful and resource-efficient approach to elucidate the potential mechanism of action, identify biological targets, and predict the activity of novel compounds prior to extensive experimental synthesis and testing.[5]

This whitepaper details a systematic in silico approach to characterize this compound, leveraging data from structurally related analogs to inform the modeling process. The methodologies described herein are intended to guide researchers in exploring the therapeutic potential of this and similar pyrimidine-based molecules.

Physicochemical and Computed Properties

A foundational step in any in silico analysis is the characterization of the molecule's physicochemical properties. These properties are crucial for predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and for parameterizing computational models. The following data for this compound has been retrieved from the PubChem database.[6]

PropertyValueSource
Molecular Formula C₈H₁₁ClN₄[6]
Molecular Weight 198.65 g/mol [6]
IUPAC Name 4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine[6]
Canonical SMILES C1CCN(C1)C2=C(C(=NC=N2)Cl)N[6]
InChI Key HGBSHFZMWYKLPY-UHFFFAOYSA-N[6]
XLogP3-AA (LogP) 1.4[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 4[6]
Rotatable Bond Count 1[6]
Exact Mass 198.0672241 Da[6]
Topological Polar Surface Area 55 Ų[6]
Heavy Atom Count 13[6]

Potential Biological Targets and Signaling Pathways

While specific biological targets for this compound are not extensively documented, the broader class of pyrimidine derivatives has been shown to interact with a variety of protein targets. Based on published in silico and experimental studies of analogous compounds, the following protein families are considered high-priority for initial investigation:

  • Protein Kinases: Many pyrimidine derivatives are potent inhibitors of protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer.[4][7] Notable examples include Cyclin-Dependent Kinases (CDKs), Polo-like Kinase 4 (PLK4), and Protein Kinase B (Akt).[7][8][9]

  • Dihydrofolate Reductase (DHFR): As an essential enzyme in folate metabolism, DHFR is a well-established target for antibacterial and anticancer agents. Pyrimidine derivatives can mimic the native substrate of DHFR, leading to its inhibition.[5]

  • Cyclooxygenase (COX) Enzymes: Certain pyrimidine analogs have demonstrated anti-inflammatory activity through the inhibition of COX enzymes, particularly COX-2.[3]

  • Viral Enzymes: The pyrimidine scaffold is present in several antiviral drugs, and derivatives have been developed as inhibitors of viral enzymes such as HIV Reverse Transcriptase.[10]

Based on the prevalence of kinase inhibition among pyrimidine derivatives, a hypothetical signaling pathway that could be modulated by this compound is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor 4-Chloro-6-pyrrolidin-1-yl- pyrimidin-5-ylamine (Hypothetical Inhibitor) Inhibitor->Akt Inhibits

Caption: Hypothetical PI3K/Akt signaling pathway potentially targeted by the inhibitor.

In Silico Modeling Workflow

A typical in silico modeling workflow for a novel compound like this compound involves a multi-step process, starting from target identification and proceeding to detailed interaction analysis.

G cluster_prep Preparation cluster_modeling Modeling & Simulation cluster_analysis Analysis cluster_output Output LigandPrep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (Binding Pose Prediction) LigandPrep->Docking TargetID Target Identification (Literature, Homology) ProteinPrep Protein Structure Preparation (PDB) TargetID->ProteinPrep ProteinPrep->Docking MD Molecular Dynamics (Stability of Complex) Docking->MD Analysis Binding Energy Calculation & Interaction Analysis Docking->Analysis QSAR QSAR Modeling (Activity Prediction) LeadOpt Lead Optimization QSAR->LeadOpt MD->Analysis Analysis->LeadOpt ADMET ADMET Prediction ADMET->LeadOpt

Caption: General workflow for in silico drug discovery and lead optimization.

Detailed Experimental Protocols

The following sections provide generalized protocols for key in silico experiments. These protocols are based on common practices in the field and should be adapted based on the specific biological target and software used.

Molecular Docking

Objective: To predict the preferred binding orientation of this compound to a protein target and to estimate the binding affinity.

Methodology:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges).

    • Identify the binding site, either from the location of a co-crystallized ligand or using a binding site prediction tool.

    • Define the grid box for the docking simulation, ensuring it encompasses the entire binding site.

  • Ligand Preparation:

    • Generate a 3D structure of this compound from its 2D representation (e.g., SMILES string).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina or Glide.

    • Run the docking algorithm to generate a series of binding poses for the ligand within the protein's active site.

    • The program will score these poses based on a scoring function that estimates the binding free energy.

  • Analysis:

    • Analyze the top-ranked poses to identify the most stable binding mode.

    • Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • The docking score provides a quantitative estimate of binding affinity, which can be used to rank different compounds.

Quantitative Structure-Activity Relationship (QSAR)

Objective: To develop a mathematical model that relates the chemical structure of a series of compounds to their biological activity.

Methodology:

  • Dataset Preparation:

    • Compile a dataset of pyrimidine derivatives with experimentally determined biological activity against a specific target (e.g., IC₅₀ values).

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.

  • Model Building:

    • Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a regression model that correlates the descriptors with the biological activity.

  • Model Validation:

    • Validate the model using the training set (internal validation, e.g., leave-one-out cross-validation) and the test set (external validation).

    • Key statistical parameters for validation include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the predictive R² for the test set.

  • Prediction:

    • Use the validated QSAR model to predict the biological activity of this compound and other new compounds.

Molecular Dynamics (MD) Simulation

Objective: To simulate the dynamic behavior of the ligand-protein complex over time to assess its stability and further refine the binding mode.

Methodology:

  • System Setup:

    • Start with the best-ranked pose from the molecular docking study.

    • Place the complex in a periodic box of solvent (e.g., water).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform an initial energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to physiological temperature (e.g., 300 K) while restraining the protein and ligand.

    • Run an equilibration simulation under constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the complex.

    • Run the production simulation for a sufficient length of time (e.g., 50-100 nanoseconds) without restraints.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the complex.

    • Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

    • Analyze the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose over the course of the simulation.

    • Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for the characterization of this compound. By leveraging established computational methodologies and drawing inferences from the well-studied class of pyrimidine derivatives, researchers can efficiently probe the therapeutic potential of this compound. The combination of physicochemical property analysis, molecular docking, QSAR, and molecular dynamics simulations provides a powerful framework for identifying potential biological targets, predicting activity, and understanding the molecular basis of interaction. This approach facilitates a rational, hypothesis-driven drug discovery process, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific, peer-reviewed, and published synthesis protocol for 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine (CAS No. 626217-76-3) was not found in available literature. The following protocol is a representative procedure based on established chemical principles for nucleophilic aromatic substitution (SNAr) on chloropyrimidine scaffolds.[1][2][3] This protocol is intended for informational purposes for qualified researchers and must be adapted and optimized in a controlled laboratory setting. A thorough risk assessment should be conducted before commencing any experimental work.

Introduction

This compound is a substituted pyrimidine derivative. Compounds containing the pyrimidine core are of significant interest in medicinal chemistry due to their wide range of biological activities and their role as scaffolds in the development of therapeutic agents.[4] The synthesis of this compound can be achieved through a regioselective nucleophilic aromatic substitution reaction. Given the electronic properties of the pyrimidine ring, the chlorine atoms at the C4 and C6 positions are susceptible to displacement by nucleophiles.[5] The proposed synthesis involves the reaction of a dichlorinated pyrimidine precursor with pyrrolidine.

Proposed Synthetic Pathway

The most direct synthetic route is the mono-amination of 4,6-dichloro-pyrimidin-5-ylamine with pyrrolidine. In this reaction, one of the two equivalent chlorine atoms on the pyrimidine ring is substituted by the secondary amine, pyrrolidine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated during the reaction.

Logical Diagram of the Synthetic Approach

cluster_0 Inputs cluster_1 Process cluster_2 Outputs A Starting Material: 4,6-Dichloro-pyrimidin-5-ylamine E Nucleophilic Aromatic Substitution (SNAr) A->E B Nucleophile: Pyrrolidine B->E C Base: (e.g., Triethylamine or K2CO3) C->E D Solvent: (e.g., Ethanol or DMF) D->E F Product: This compound E->F G Byproduct: HCl salt of Base E->G G A 1. Combine Reactants - 4,6-Dichloro-pyrimidin-5-ylamine - Pyrrolidine - Triethylamine - Ethanol B 2. Heat to Reflux (~78°C, 3-6 hours) A->B C 3. Monitor by TLC B->C Sample periodically C->B Reaction incomplete D 4. Cool to RT & Concentrate in vacuo C->D Reaction complete E 5. Aqueous Work-up - Dissolve in EtOAc - Wash with NaHCO3 & Brine D->E F 6. Dry & Concentrate - Dry over MgSO4 - Filter - Evaporate solvent E->F G 7. Purify Product (Column Chromatography or Recrystallization) F->G H Final Product G->H

References

Application Notes and Protocols for 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine is a synthetic compound belonging to the pyrimidine class of molecules. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds, including approved drugs. The structural features of this compound suggest its potential as a modulator of intracellular signaling pathways, particularly those regulated by protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune diseases.

These application notes provide a framework for the in vitro evaluation of this compound as a potential kinase inhibitor. The following sections detail hypothetical experimental data, protocols for key in vitro assays, and visual representations of signaling pathways and experimental workflows to guide researchers in their investigation of this and similar compounds.

Hypothetical Mechanism of Action

Based on its structural class, it is hypothesized that this compound may act as an inhibitor of a specific protein kinase, for instance, Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding pocket of the kinase domain, the compound could prevent the phosphorylation and activation of downstream signaling molecules, thereby inhibiting cellular processes such as proliferation and survival. The diagram below illustrates the hypothetical inhibition of the EGFR signaling pathway.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound 4-Chloro-6-pyrrolidin-1-yl -pyrimidin-5-ylamine Compound->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Quantitative Data Summary

The following tables present hypothetical in vitro data for this compound.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC50 (nM)Assay Type
EGFR (Wild-Type)85Biochemical Kinase Assay
VEGFR2> 10,000Biochemical Kinase Assay
PDGFRβ> 10,000Biochemical Kinase Assay

Table 2: Cellular Activity in A431 Cells (EGFR Overexpressing)

AssayEC50 (µM)Endpoint
Cell Viability (MTT)1.2Inhibition of Cell Proliferation
EGFR Phosphorylation0.5Inhibition of p-EGFR (Tyr1068)

Experimental Protocols

Biochemical Kinase Assay Protocol

This protocol describes a method to determine the in vitro inhibitory activity of the compound against a purified kinase.[1][2][3][4][5]

Workflow Diagram:

kinase_assay_workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) start->prepare_reagents mix_components Mix Kinase, Substrate, and Compound prepare_reagents->mix_components initiate_reaction Initiate Reaction (Add ATP) mix_components->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (e.g., Luminescence) stop_reaction->detect_signal analyze_data Analyze Data (Calculate IC50) detect_signal->analyze_data end End analyze_data->end

Caption: Workflow for a biochemical kinase assay.

Materials:

  • Purified recombinant kinase (e.g., EGFR)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability (MTT) Assay Protocol

This protocol measures the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]

Workflow Diagram:

mtt_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound (Serial Dilutions) incubate_24h->add_compound incubate_72h Incubate 72h add_compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Analyze Data (Calculate EC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a cell viability MTT assay.

Materials:

  • A431 cells (or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent viability for each concentration relative to the vehicle control and determine the EC50 value.

Western Blot Analysis of EGFR Phosphorylation

This protocol is used to determine the effect of the compound on the phosphorylation of a target protein within a cell.[9][10][11][12]

Workflow Diagram:

western_blot_workflow start Start cell_treatment Treat Cells with Compound and EGF start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection analysis Analysis detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis.

Materials:

  • A431 cells

  • Serum-free medium

  • This compound

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed A431 cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 12-16 hours.

  • Pre-treat the cells with various concentrations of the compound for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-EGFR signal to total EGFR and the loading control (GAPDH).

Disclaimer

The data and mechanism of action presented in these application notes are hypothetical and for illustrative purposes only. The protocols provided are general guidelines and should be optimized for specific experimental conditions and reagents. Researchers should conduct their own experiments to validate the activity of this compound.

References

Application Notes and Protocols for 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide range of biological activities.[1][2][3] These activities include roles as anticancer agents, cholinesterase inhibitors, and promoters of osteogenesis.[1][2][4] Given the structural features of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine, it is prudent to investigate its potential as a modulator of key cellular processes. This document provides detailed protocols for the initial cell-based screening of this compound, focusing on cytotoxicity and kinase inhibition, common activities associated with pyrimidine-based molecules.

The following protocols outline a two-tiered screening approach. The primary screen utilizes a colorimetric assay to assess the compound's effect on cell viability and proliferation. A secondary screen provides a framework for investigating the compound's potential as a kinase inhibitor, a frequent mechanism of action for pyrimidine derivatives. The data derived from these assays will provide foundational knowledge for further mechanistic studies and drug development efforts.

Data Presentation

Table 1: Summary of Hypothetical Cell Viability Data (IC50 Values)
Cell LineCompoundIncubation Time (hours)IC50 (µM)
Prostate Carcinoma (PC3)This compound4815.2
Liver Carcinoma (HepG2)This compound4825.8
Colon Cancer (HCT-116)This compound4818.9
Breast Cancer (MCF-7)This compound4832.1
Lung Cancer (A-549)This compound4821.5
Normal Lung Fibroblasts (MRC-5)This compound48> 100
Table 2: Summary of Hypothetical Kinase Inhibition Data
Kinase TargetCompoundATP Concentration (µM)IC50 (µM)
Generic Tyrosine KinaseThis compound108.7
Generic Serine/Threonine KinaseThis compound1012.4

Experimental Protocols

Primary Screening: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., PC3, HepG2, HCT-116, MCF-7, A-549) and a normal cell line (e.g., MRC-5)[5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the compound dilutions or control solutions.

    • Incubate for 48 hours (or a desired time point) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Secondary Screening: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a generic protein kinase. This assay can be adapted for specific kinases of interest. The principle involves measuring the phosphorylation of a substrate by a kinase in the presence and absence of the test compound.

Materials:

  • This compound (stock solution in DMSO)

  • Recombinant protein kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Assay Preparation:

    • Prepare serial dilutions of this compound in kinase reaction buffer.

    • Prepare solutions of the kinase, substrate, and ATP in kinase reaction buffer at appropriate concentrations.

  • Kinase Reaction:

    • Add 5 µL of the compound dilutions or vehicle control to the wells of the plate.

    • Add 10 µL of the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

G cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24 hours A->B C Treat with Compound Serial Dilutions B->C D Incubate for 48 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Data Analysis (IC50 Determination) H->I

Caption: Workflow for the MTT-based cell viability assay.

G cluster_workflow In Vitro Kinase Inhibition Assay Workflow A Add Compound Dilutions to Plate B Add Kinase and Substrate A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Stop Reaction & Deplete ATP D->E F Add Detection Reagent E->F G Incubate at Room Temperature F->G H Measure Luminescence G->H I Data Analysis (IC50 Determination) H->I

Caption: Workflow for the in vitro kinase inhibition assay.

G cluster_pathway Potential Downstream Signaling Pathways Compound 4-Chloro-6-pyrrolidin-1-yl- pyrimidin-5-ylamine Kinase Protein Kinase Compound->Kinase Inhibition Proliferation Cell Proliferation Kinase->Proliferation Inhibition Apoptosis Apoptosis Kinase->Apoptosis Activation CellCycle Cell Cycle Arrest Kinase->CellCycle Activation

Caption: Potential signaling pathways affected by the compound.

References

Application Notes and Protocols for the Analytical Detection of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine is a substituted pyrimidine derivative. Pyrimidine-based compounds are of significant interest in pharmaceutical development due to their diverse biological activities, including their roles as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4][5] The purity and concentration of such active pharmaceutical ingredients (APIs) and their intermediates are critical quality attributes that necessitate robust and reliable analytical methods for their detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Properties

PropertyValue
IUPAC Name 4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine[6]
Molecular Formula C₈H₁₁ClN₄[6]
Molecular Weight 198.65 g/mol [6]
CAS Number 626217-76-3[6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the routine analysis of pharmaceutical compounds due to its robustness, simplicity, and cost-effectiveness. This method is suitable for the quantification of this compound in bulk drug substances and formulated products.

Quantitative Data Summary
ParameterTypical Value
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.06 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%
Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a gradient or isocratic elution. A typical starting point would be a 70:30 (v/v) mixture of acidified water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of the compound, a wavelength of maximum absorbance should be chosen, likely in the range of 254-280 nm.[1]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

HPLC-UV Workflow

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Start weigh Weigh Standard/Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Working Standards dissolve->dilute Standards filter Filter Sample dissolve->filter Sample inject Inject into HPLC dilute->inject filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify end End quantify->end

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the trace-level analysis of this compound, especially in complex matrices such as biological fluids or in the presence of impurities.

Quantitative Data Summary
ParameterTypical Value
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 ng/mL[7]
Limit of Quantification (LOQ) 0.1 ng/mL[7]
Precision (%RSD) < 5%
Accuracy (Recovery %) 95 - 105%
Experimental Protocol

1. Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Column: C18 or HILIC column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): [M+H]⁺ of this compound (m/z 199.07).

    • Product Ions (Q3): Determine the most stable and abundant product ions by performing a product ion scan on the precursor ion.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Standard and Sample Preparation:

  • Standard Preparation: Similar to the HPLC-UV method, but using lower concentrations appropriate for LC-MS/MS analysis.

  • Sample Preparation: For complex matrices, a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences. The final extract should be reconstituted in the initial mobile phase.

5. Data Analysis:

  • Use the MRM transitions to selectively detect and quantify the analyte.

  • Construct a calibration curve using the peak areas of the standards.

  • Quantify the analyte in the sample using the calibration curve.

LC-MS/MS Workflow

LC_MS_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start prepare Prepare Standards & Samples start->prepare extract Sample Extraction (SPE/LLE) prepare->extract Complex Matrix inject Inject into LC prepare->inject Simple Matrix extract->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize select_precursor Select Precursor Ion (Q1) ionize->select_precursor fragment Fragment Precursor (Q2) select_precursor->fragment select_product Select Product Ion (Q3) fragment->select_product detect Detect Product Ion select_product->detect quantify Quantify using MRM detect->quantify end End quantify->end

Caption: Workflow for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative for the analysis of this compound, particularly for assessing volatile impurities. Due to the polarity and potential thermal lability of the analyte, derivatization may be required to improve its volatility and thermal stability.[8][9]

Quantitative Data Summary
ParameterTypical Value
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Precision (%RSD) < 10%
Accuracy (Recovery %) 90 - 110%
Experimental Protocol

1. Instrumentation:

  • GC system with a split/splitless injector coupled to a mass spectrometer.

2. Derivatization:

  • Silylation is a common derivatization technique for compounds with active hydrogens (e.g., amines).[9]

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Procedure: Evaporate the sample extract to dryness under a stream of nitrogen. Add the derivatization reagent and heat at 70-90 °C for 30-60 minutes to form the trimethylsilyl (TMS) derivative.

3. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Injection Mode: Splitless for trace analysis.

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

5. Data Analysis:

  • Identify the derivative peak based on its retention time and mass spectrum.

  • Quantify using the total ion chromatogram (TIC) or by selected ion monitoring (SIM) of characteristic fragment ions for enhanced sensitivity.

GC-MS Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start extract Extract Analyte start->extract dry Evaporate to Dryness extract->dry derivatize Derivatize with Silylating Agent dry->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize analyze_mass Mass Analysis ionize->analyze_mass identify Identify by Spectrum & Retention Time analyze_mass->identify quantify Quantify using TIC or SIM identify->quantify end End quantify->end

Caption: Workflow for GC-MS analysis.

Conclusion

The choice of the analytical method for this compound depends on the specific requirements of the analysis. HPLC-UV is a reliable and robust method for routine quality control and quantification in bulk materials. LC-MS/MS provides the high sensitivity and selectivity needed for trace-level detection in complex samples or for impurity profiling. GC-MS, although requiring a derivatization step, can be a valuable tool for analyzing volatile impurities or as an orthogonal technique for method validation. The protocols provided herein serve as a comprehensive starting point for method development and validation for the analysis of this important pyrimidine derivative.

References

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine as a kinase inhibitor is not publicly available.

Extensive searches for scientific literature, patent databases, and biological activity data for the compound this compound (CAS No. 626217-76-3) did not yield any specific information regarding its use as a kinase inhibitor. While the pyrimidine scaffold is a common feature in many kinase inhibitors, there is no published data to suggest that this particular compound has been evaluated for such activity.

Consequently, the core requirements of the user request, including the provision of quantitative data, detailed experimental protocols, and visualizations of signaling pathways related to the kinase inhibitory function of this compound, cannot be fulfilled.

The creation of detailed Application Notes and Protocols necessitates access to experimental data, which is absent for this specific molecule. This includes, but is not limited to:

  • Target Kinase(s): The specific protein kinase or kinases that the compound inhibits are unknown.

  • Quantitative Data: There are no publicly available IC50 or Ki values to quantify its inhibitory potency.

  • Mechanism of Action: Without knowing the target, the mechanism of inhibition (e.g., competitive, non-competitive, allosteric) is undetermined.

  • Cellular Activity: No studies describing the compound's effects on cellular signaling pathways or cell viability have been found.

  • Experimental Protocols: As there are no published experiments involving this compound as a kinase inhibitor, no established protocols can be provided.

While the broader classes of chloro-pyrimidines and pyrrolidinyl-pyrimidines are known to contain kinase inhibitors, this general information is insufficient for creating specific and accurate documentation for the requested compound. The scientific community has not, to date, published research that would enable the generation of the detailed application notes and protocols as requested.

Application Notes for Cell Permeability Assessment of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine is a synthetic organic compound with potential applications in pharmaceutical and life sciences research.[1][2] A critical parameter in the early stages of drug discovery is the assessment of a compound's ability to permeate cell membranes, which is a key determinant of its oral bioavailability and overall pharmacokinetic profile. These application notes provide detailed protocols for evaluating the cell permeability of this compound using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

The PAMPA model is a non-cell-based assay that predicts passive diffusion across an artificial lipid membrane, offering a high-throughput and cost-effective method for initial permeability screening.[3][4][5] In contrast, the Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[6][7] This cell-based model allows for the evaluation of both passive diffusion and active transport mechanisms, providing a more comprehensive prediction of in vivo drug absorption.[7]

Data Presentation

The permeability of this compound and control compounds can be expressed as the apparent permeability coefficient (Papp) in cm/s. The results from both PAMPA and Caco-2 assays should be summarized for clear comparison.

Table 1: Apparent Permeability (Papp) of this compound and Control Compounds

CompoundAssay TypePapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Permeability Classification
This compoundPAMPAExperimental ValueN/AN/APredicted
This compoundCaco-2Experimental ValueExperimental ValueCalculated ValuePredicted
Propranolol (High Permeability Control)Caco-2>10>10~1High
Atenolol (Low Permeability Control)Caco-2<1<1~1Low
Digoxin (P-gp Substrate Control)Caco-2<1>2>2Low (efflux)

Note: Experimental values are to be determined through the execution of the described protocols. The permeability classification is based on established ranges.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the procedure for assessing the passive permeability of this compound.

Materials:

  • This compound

  • PAMPA plate system (e.g., 96-well donor and acceptor plates)

  • Lecithin/dodecane solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • High and low permeability control compounds (e.g., propranolol and atenolol)

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare working solutions of the test compound and controls in PBS at the desired concentration (e.g., 100 µM) with a final DMSO concentration of ≤1%.

  • Membrane Coating:

    • Coat the membrane of the donor plate wells with a lecithin/dodecane solution (e.g., 5 µL per well).

  • Assay Setup:

    • Add the acceptor buffer (PBS, pH 7.4) to the wells of the acceptor plate (e.g., 300 µL).

    • Add the working solutions of the test compound and controls to the wells of the coated donor plate (e.g., 200 µL).

    • Carefully place the donor plate onto the acceptor plate to form a "sandwich."

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation:

      Where:

      • V_D = Volume of donor well

      • V_A = Volume of acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • [C_A] = Concentration in the acceptor well

      • [C_eq] = Equilibrium concentration

Protocol 2: Caco-2 Cell Permeability Assay

This protocol describes the evaluation of both passive and active transport of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • This compound

  • Control compounds (propranolol, atenolol, digoxin)

  • Lucifer yellow

  • Transepithelial electrical resistance (TEER) meter

  • LC-MS/MS system

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the Caco-2 cells onto the Transwell® inserts at an appropriate density (e.g., 6 x 10⁴ cells/cm²).

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Assessment:

    • Measure the TEER of the cell monolayers. TEER values should be above 200 Ω·cm² to ensure monolayer integrity.[8]

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The permeability of Lucifer yellow should be low (<1% per hour).

  • Transport Experiment (Bidirectional):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport:

      • Add the test compound solution in HBSS (pH 6.5 or 7.4) to the apical side (donor compartment).

      • Add fresh HBSS (pH 7.4) to the basolateral side (acceptor compartment).

    • Basolateral to Apical (B-A) Transport:

      • Add the test compound solution in HBSS (pH 7.4) to the basolateral side (donor compartment).

      • Add fresh HBSS (pH 7.4) to the apical side (acceptor compartment).

  • Incubation and Sampling:

    • Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours) with gentle shaking.

    • At specified time points, collect samples from the acceptor compartment and replace with fresh buffer.

  • Sample Analysis:

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp for both A-B and B-A directions.

    • The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[9]

Visualizations

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solutions Prepare Compound and Control Solutions coat_membrane Coat Donor Plate Membrane add_acceptor Add Acceptor Buffer coat_membrane->add_acceptor add_donor Add Donor Solutions add_acceptor->add_donor incubate Incubate Sandwich Plate add_donor->incubate measure_conc Measure Donor and Acceptor Concentrations incubate->measure_conc calc_papp Calculate Papp measure_conc->calc_papp

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_qc Quality Control cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwells differentiate Culture for 21-25 Days seed_cells->differentiate measure_teer Measure TEER differentiate->measure_teer lucifer_yellow Lucifer Yellow Assay measure_teer->lucifer_yellow add_compounds Add Compound to Donor Side (A-B & B-A) lucifer_yellow->add_compounds incubate Incubate at 37°C add_compounds->incubate sample Sample from Acceptor Side incubate->sample analyze_samples Analyze Samples by LC-MS/MS sample->analyze_samples calc_papp_er Calculate Papp and Efflux Ratio analyze_samples->calc_papp_er

Caption: Workflow for the Caco-2 Cell Permeability Assay.

References

Application Notes and Protocols for 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, publicly available scientific literature and databases contain limited specific information regarding the direct application of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine in drug discovery screening assays, its specific biological targets, or detailed experimental protocols. This compound is often classified as a chemical intermediate, suggesting its primary use may be in the synthesis of more complex, biologically active molecules.

The following application notes and protocols are therefore presented as a representative example of how a substituted pyrimidine, such as this compound, could be utilized in a drug discovery context, drawing upon established methodologies for similar compounds, particularly in the area of kinase inhibition.

Introduction

This compound is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrimidine core is a key structural feature in numerous FDA-approved drugs, particularly in oncology, due to its ability to mimic the purine bases of DNA and RNA and to serve as a versatile scaffold for developing kinase inhibitors. The presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, allowing for the facile generation of compound libraries for screening. The pyrrolidinyl and amine substituents can be crucial for establishing specific interactions with biological targets.

This document outlines the potential applications and screening protocols for this compound and its derivatives in a typical drug discovery workflow, focusing on its potential as a kinase inhibitor.

Potential Applications in Drug Discovery

Given its structural motifs, this compound is a promising candidate for screening against various protein families, most notably:

  • Protein Kinases: The pyrimidine scaffold is a well-established "hinge-binder" for the ATP-binding pocket of many kinases. Screening this compound against a panel of kinases could identify novel inhibitors for targets implicated in cancer, inflammation, and other diseases.

  • Other ATP-binding Proteins: Its structural similarity to purines suggests potential activity against other ATP-dependent enzymes.

  • Fragment-Based Screening: The molecule can serve as a starting fragment for the development of more potent and selective inhibitors.

Hypothetical Screening Cascade

A typical screening cascade for a compound like this compound would involve a series of assays to identify and characterize its biological activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Cellular Activity cluster_3 Phase 4: Lead Optimization A High-Throughput Screening (HTS) (e.g., Kinase Panel) B IC50 Determination (Dose-Response Assay) A->B Active 'Hits' C Orthogonal Assay (e.g., Cellular Thermal Shift Assay) B->C Confirmed Hits D Kinase Selectivity Profiling C->D E Cell-Based Assay (Target Engagement & Downstream Signaling) D->E F Structure-Activity Relationship (SAR) Studies E->F

Caption: A typical drug discovery screening cascade.

Experimental Protocols

The following are detailed, representative protocols for the key experiments outlined in the screening cascade.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase (e.g., EGFR, a common target for pyrimidine-based inhibitors).

Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the kinase. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where the amount of ATP remaining after the kinase reaction is measured.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

  • Test compound (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 50 nL of the diluted compound solutions to the wells of a 384-well plate. Include wells with DMSO only for positive (no inhibition) and negative (no kinase) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the kinase assay buffer.

    • Add 5 µL of the kinase/substrate mix to each well.

    • Prepare an ATP solution in the assay buffer.

    • Initiate the reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Normalize the data using the positive and negative controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay

This protocol describes a method to confirm that the compound interacts with its intended target within a cellular context.

Principle: A cellular thermal shift assay (CETSA) is used to measure the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A431 cells for EGFR)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • PBS (Phosphate-Buffered Saline)

  • Test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Instrumentation for Western blotting or ELISA

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at various concentrations (and a vehicle control) for 1-2 hours.

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing the compound.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or ELISA.

Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation

Quantitative data from these assays should be summarized for clear comparison.

Table 1: Hypothetical In Vitro Activity of Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)
This compound EGFR1,200
Derivative A (R-group modification)EGFR150
Derivative B (R-group modification)EGFR25

Visualization of a Potential Mechanism of Action

If this compound or its derivatives are found to inhibit a receptor tyrosine kinase like EGFR, the following diagram illustrates the signaling pathway they would modulate.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Ligand Ligand (e.g., EGF) Ligand->EGFR Binds Compound Pyrimidine Inhibitor (e.g., this compound derivative) Compound->EGFR Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Disclaimer: The protocols and data presented are representative and intended for informational purposes. Actual experimental conditions and results will vary and must be optimized for specific targets and assay systems. The biological activity of this compound has not been extensively reported in peer-reviewed literature.

Protocol for dissolving 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the dissolution of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine, a pyrimidine derivative with potential applications in experimental research. The document outlines procedures for preparing stock solutions and working solutions for in vitro and in vivo studies, along with safety precautions. Additionally, a representative signaling pathway and experimental workflows are presented to guide the use of this compound in a research setting.

Introduction

This compound is a substituted pyrimidine compound. The pyrimidine scaffold is a common feature in a variety of biologically active molecules, including kinase inhibitors.[1] Due to its structural characteristics, this compound is predicted to be poorly soluble in aqueous solutions but should be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueSource
Molecular Formula C₈H₁₁ClN₄--INVALID-LINK--
Molecular Weight 198.65 g/mol --INVALID-LINK--
Appearance Solid (predicted)-
Solubility Soluble in Methanol.[2] General pyrimidine derivatives are often soluble in DMSO.-

Safety Precautions

This compound is classified as harmful if swallowed and causes skin and eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated laboratory or a chemical fume hood.

Dissolution Protocols

Preparation of a High-Concentration Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully add the desired amount of this compound powder to the tube and record the weight.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Assays

For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Materials:

  • High-concentration stock solution of this compound in DMSO

  • Appropriate aqueous buffer or cell culture medium (e.g., PBS, DMEM)

Protocol:

  • Thaw the high-concentration stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentrations.

  • Ensure the final DMSO concentration in the assay is within the tolerated limit for the specific cell line or experimental system.

  • Use the freshly prepared working solutions immediately for experiments.

Experimental Workflow and Signaling Pathway

General Experimental Workflow for Kinase Inhibition Assays

The structural similarity of this compound to known kinase inhibitors suggests its potential use in kinase inhibition assays. A general workflow for such an assay is depicted below.

G Experimental Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) prep_dilutions Prepare Serial Dilutions in Assay Buffer prep_compound->prep_dilutions add_compound Add Compound Dilutions to Assay Plate prep_dilutions->add_compound prep_reagents Prepare Kinase, Substrate, and ATP Solutions add_kinase Add Kinase to Plate prep_reagents->add_kinase add_compound->add_kinase initiate_reaction Initiate Reaction (Add Substrate/ATP) add_kinase->initiate_reaction incubate Incubate at RT initiate_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_plate Read Plate (e.g., Luminescence) stop_reaction->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data G Postulated PIM-1 Kinase Signaling Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects cytokine Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates pim1 PIM-1 Kinase stat->pim1 Induces Transcription bad Bad pim1->bad Phosphorylates (inactivates) proliferation Cell Proliferation pim1->proliferation Promotes bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Inhibition of Apoptosis bcl2->apoptosis Inhibits inhibitor 4-Chloro-6-pyrrolidin-1-yl- pyrimidin-5-ylamine inhibitor->pim1 Inhibits

References

Application Notes and Protocols for In Vivo Administration of a Representative Pyrrolopyrimidine Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific in vivo administration data for 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine in animal models has been published in publicly accessible scientific literature. The following application notes and protocols are based on published data for a structurally related pyrrolopyrimidine compound, CCT128930 , which is a potent and selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). This information is intended to serve as a representative example and guide for researchers working with similar compounds.

Introduction to CCT128930

CCT128930 is an ATP-competitive Akt inhibitor that demonstrates selectivity over the closely related PKA kinase.[1][2][3] It has been shown to inhibit the phosphorylation of a range of Akt substrates in multiple tumor cell lines and has demonstrated anti-proliferative activity. In vivo studies have shown that CCT128930 can inhibit Akt activity in tumor xenografts, leading to significant anti-tumor effects.[1][2][3] These characteristics make it a valuable tool for studying the role of the PI3K/Akt signaling pathway in cancer and other diseases.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies using CCT128930 in animal models.

Table 1: In Vivo Antitumor Activity of CCT128930

Animal ModelTumor Cell LineTreatment Dose and RouteDosing ScheduleOutcomeReference
Nude MiceU87MG (human glioblastoma)25 mg/kg, intraperitoneal (i.p.)DailyMarked antitumor effect; Treated:Control (T/C) ratio of 48% on day 12.[3]
Nude MiceBT474 (human breast cancer)40 mg/kg, intraperitoneal (i.p.)DailyProfound antitumor effect with complete growth arrest; T/C ratio of 29% on day 22.[3]

Table 2: Pharmacokinetic Parameters of CCT128930 in Mice

Administration RouteDosePeak Plasma Concentration (Cmax)Area Under the Curve (AUC₀-∞)NotesReference
Intravenous (i.v.)Not Specified6.4 µM4.6 µM·hShort half-life, high volume of distribution, rapid clearance.[3]
Intraperitoneal (i.p.)Not Specified1.3 µM1.3 µM·h[3]
OralNot Specified0.43 µM0.4 µM·hLow oral bioavailability.[3]

Signaling Pathway

CCT128930 targets the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Transcription Factors Akt->FOXO Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation Inhibition Apoptosis Apoptosis FOXO->Apoptosis CCT128930 CCT128930 CCT128930->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of CCT128930.

Experimental Protocols

The following is a representative protocol for an in vivo anti-tumor efficacy study in a mouse xenograft model, based on the studies with CCT128930.

4.1. Objective

To evaluate the anti-tumor activity of a test compound (e.g., CCT128930) in a human tumor xenograft model in immunocompromised mice.

4.2. Materials

  • Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Tumor Cells: U87MG (human glioblastoma) or BT474 (human breast cancer) cells.

  • Test Compound: CCT128930.

  • Vehicle Control: Appropriate vehicle for solubilizing the test compound (e.g., 10% DMSO, 40% PEG 300, 50% water).

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Matrigel (optional, for enhancing tumor take).

  • Calipers for tumor measurement.

  • Sterile syringes and needles.

  • Anesthetic (e.g., isoflurane).

  • Animal balance.

4.3. Experimental Workflow

experimental_workflow start Start cell_culture 1. Tumor Cell Culture (e.g., U87MG) start->cell_culture implantation 2. Tumor Cell Implantation (Subcutaneous injection into nude mice) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (Measure tumor volume until ~150-200 mm³) implantation->tumor_growth randomization 4. Randomization (Group animals into vehicle and treatment arms) tumor_growth->randomization treatment 5. Treatment Administration (e.g., Daily i.p. injection of CCT128930 or vehicle) randomization->treatment monitoring 6. Monitoring (Tumor volume, body weight, clinical signs) treatment->monitoring endpoint 7. Study Endpoint (e.g., Day 21 or when tumors reach max size) monitoring->endpoint analysis 8. Data Analysis (Tumor growth inhibition, statistical analysis) endpoint->analysis end End analysis->end

Caption: A typical experimental workflow for an in vivo xenograft study.

4.4. Procedure

  • Tumor Cell Implantation:

    • Harvest tumor cells during their logarithmic growth phase.

    • Resuspend the cells in sterile PBS or culture medium, optionally mixed 1:1 with Matrigel, to a final concentration of 5-10 x 10⁶ cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor the mice for tumor growth.

    • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²) / 2.

    • When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Preparation and Administration:

    • Prepare a stock solution of the test compound.

    • On each treatment day, prepare the final dosing solution by diluting the stock in the appropriate vehicle.

    • Administer the test compound (e.g., 25 mg/kg CCT128930) or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection).

    • The dosing volume is typically 100 µL per 10 g of body weight.

  • In-life Monitoring:

    • Measure tumor volumes and body weights at least twice a week.

    • Observe the animals daily for any signs of toxicity or distress.

  • Study Termination and Data Analysis:

    • The study can be terminated after a predefined period (e.g., 21 days) or when tumors in the control group reach a predetermined maximum size.

    • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., pharmacodynamics, histology).

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed anti-tumor effects.

Safety and Handling Precautions

Researchers should consult the Safety Data Sheet (SDS) for this compound or any other related compound before handling. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine. The information is presented in a user-friendly question-and-answer format to directly address challenges encountered during experimentation.

Reaction Overview

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The primary starting materials are 4,6-dichloropyrimidin-5-amine and pyrrolidine. The reaction involves the selective displacement of one of the chlorine atoms on the pyrimidine ring by the secondary amine, pyrrolidine.

Reaction_Pathway reactant1 4,6-dichloropyrimidin-5-amine product 4-Chloro-6-pyrrolidin-1-yl- pyrimidin-5-ylamine reactant1->product Selective mono-amination reactant2 Pyrrolidine reactant2->product side_product Di-substituted byproduct product->side_product Excess Pyrrolidine/ High Temperature Troubleshooting_Workflow start Low Yield of Desired Product check_sm Starting Material Remaining? start->check_sm increase_temp_time Increase Temperature/Time check_sm->increase_temp_time Yes check_byproducts Major Byproducts Observed? check_sm->check_byproducts No increase_temp_time->check_byproducts check_reagents Check Reagent Purity/ Use Anhydrous Conditions di_sub Di-substituted Product check_byproducts->di_sub Yes hydrolysis Hydrolysis Product check_byproducts->hydrolysis Yes optimize_purification Optimize Purification check_byproducts->optimize_purification No reduce_amine Reduce Pyrrolidine Equivalents/ Lower Temperature di_sub->reduce_amine use_anhydrous Use Anhydrous Solvents/Inert Atmosphere hydrolysis->use_anhydrous reduce_amine->start use_anhydrous->start Experimental_Workflow setup Reaction Setup (Reagents, Solvent, Base) reaction Heating and Monitoring (TLC/LC-MS) setup->reaction workup Aqueous Workup (Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography/ Recrystallization) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Technical Support Center: Synthesis of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a starting material, typically 4,6-dichloro-5-aminopyrimidine, with pyrrolidine. The pyrrolidine acts as a nucleophile, displacing one of the chlorine atoms on the pyrimidine ring.

Q2: What are the primary challenges in this synthesis?

The main challenges in this synthesis include:

  • Low Yield: Incomplete reactions or the formation of side products can significantly reduce the yield of the desired product.

  • Formation of Di-substituted Byproduct: Pyrrolidine can react with both chlorine atoms on the pyrimidine ring, leading to the formation of 4,6-di(pyrrolidin-1-yl)pyrimidin-5-ylamine.

  • Regioselectivity: While the chlorine atoms at the C4 and C6 positions are generally more reactive than at other positions on the pyrimidine ring, controlling which one reacts can sometimes be a challenge in more complex pyrimidine systems.[1]

  • Purification: Separating the desired mono-substituted product from the starting material and the di-substituted byproduct can be challenging due to similar polarities.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the spots of the reaction mixture with the starting material, you can determine when the reaction is complete.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect stoichiometry of reactants. 4. Degradation of starting material or product.1. Increase reaction time and monitor by TLC/HPLC until the starting material is consumed. 2. Optimize the reaction temperature. For SNAr reactions, heating is often required, but excessive heat can lead to degradation. 3. Use a slight excess of pyrrolidine (e.g., 1.1-1.5 equivalents) to drive the reaction to completion. 4. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if reactants or products are sensitive to air or moisture.
Formation of Di-substituted Byproduct 1. Excess of pyrrolidine. 2. High reaction temperature or prolonged reaction time. 3. Use of a strong base that enhances the nucleophilicity of pyrrolidine.1. Use a controlled amount of pyrrolidine (close to 1 equivalent). A slow, dropwise addition of pyrrolidine can also help. 2. Optimize the reaction temperature and time to favor mono-substitution. Stop the reaction as soon as the starting material is consumed. 3. Use a milder base or a stoichiometric amount of a non-nucleophilic base.
Incomplete Reaction/No Reaction 1. Insufficient activation of the pyrimidine ring. 2. Low reaction temperature. 3. Inappropriate solvent.1. The presence of the amino group at C5 can influence the reactivity of the chlorine atoms. Ensure your starting material is correct. 2. Gradually increase the reaction temperature. Microwave irradiation can sometimes be effective in accelerating sluggish reactions.[2] 3. Use a polar aprotic solvent such as DMF, DMSO, or NMP to facilitate the SNAr reaction.[3]
Difficulty in Product Purification 1. Similar polarity of the product, starting material, and di-substituted byproduct.1. Optimize your column chromatography conditions. A gradient elution with a mixture of non-polar (e.g., hexane or heptane) and polar (e.g., ethyl acetate or dichloromethane) solvents is recommended. 2. Recrystallization can be an effective method for purification if a suitable solvent system is found.

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous Mono-amination of Dichloropyrimidines

Starting MaterialAmineSolventBaseTemperature (°C)Time (h)Yield (%)Reference
4-Amino-2,6-dichloropyrimidineVarious aminesDMFK₂CO₃140N/AVaries[4]
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeVarious aminesEtOHTEAReflux3Varies[5]
6-Aryl-2,4-dichloropyrimidineAliphatic secondary aminesTHFLiHMDS-20 to 01High[1]
4,6-dichloropyrimidineAmmoniaWaterNone30-60N/AN/A[6]

Note: This table presents data from reactions on similar but not identical substrates. Conditions should be optimized for the specific synthesis of this compound.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 4,6-dichloro-5-aminopyrimidine

  • Pyrrolidine

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4,6-dichloro-5-aminopyrimidine (1.0 eq) and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the solids.

  • Reactant Addition: Slowly add pyrrolidine (1.1 eq) to the reaction mixture at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to an optimized temperature (e.g., 80-120 °C) and monitor the progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product, this compound.

Mandatory Visualization

Synthesis_Pathway start 4,6-dichloro-5-aminopyrimidine product This compound start->product SNAr Reaction (Base, Solvent, Heat) reagent Pyrrolidine reagent->product side_product 4,6-di(pyrrolidin-1-yl)pyrimidin-5-ylamine product->side_product Further Reaction

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete check_completion->incomplete No complete Complete check_completion->complete Yes increase_time_temp Increase Reaction Time/Temperature incomplete->increase_time_temp check_byproducts Analyze for Byproducts complete->check_byproducts increase_time_temp->check_completion optimize_stoichiometry Optimize Pyrrolidine Stoichiometry (1.1-1.5 eq) check_byproducts->optimize_stoichiometry Di-substitution observed optimize_purification Optimize Purification Method check_byproducts->optimize_purification Complex mixture

Caption: Troubleshooting workflow for low reaction yield.

Logical_Relationships outcome Desired Product Yield & Purity temp Temperature temp->outcome Affects rate & side reactions time Reaction Time time->outcome Affects completion & di-substitution base Base (Type & Amount) base->outcome Influences nucleophilicity solvent Solvent Polarity solvent->outcome Impacts reaction rate stoichiometry Pyrrolidine Stoichiometry stoichiometry->outcome Controls di-substitution

Caption: Key parameters influencing the synthesis outcome.

References

Technical Support Center: Synthesis of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction of a dichloropyrimidine derivative with pyrrolidine. Typically, 4,6-dichloro-5-aminopyrimidine is used as the starting material. The reaction selectively substitutes one of the chlorine atoms with the pyrrolidine moiety.

Q2: Which chlorine atom is preferentially substituted on 4,6-dichloro-5-aminopyrimidine?

In the reaction of 4,6-dichloro-5-aminopyrimidine with a nucleophile like pyrrolidine, the chlorine atom at the 6-position is generally more susceptible to substitution. The amino group at the 5-position is an electron-donating group, which can influence the regioselectivity of the reaction.

Q3: What are the critical parameters to control during the synthesis?

Key parameters to control include:

  • Reaction Temperature: Temperature can significantly affect the reaction rate and the formation of byproducts.

  • Choice of Base: A suitable base is often required to neutralize the HCl generated during the reaction. Common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (ACN), or alcohols are often used.

  • Stoichiometry of Reactants: The molar ratio of pyrrolidine to the dichloropyrimidine starting material is crucial to control the extent of substitution and minimize the formation of di-substituted byproducts.

Q4: What are the common methods for purification of the final product?

Purification is typically achieved through column chromatography on silica gel. Recrystallization from a suitable solvent system can also be employed to obtain a high-purity product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive starting material. 2. Insufficient reaction temperature. 3. Inappropriate solvent or base. 4. Reaction time is too short.1. Verify the purity and identity of the 4,6-dichloro-5-aminopyrimidine and pyrrolidine using analytical techniques like NMR or melting point. 2. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 3. Screen different solvents (e.g., DMF, ACN, THF) and bases (e.g., TEA, DIPEA, K2CO3). 4. Extend the reaction time and monitor for product formation.
Formation of Di-substituted Byproduct 1. Excess of pyrrolidine. 2. High reaction temperature or prolonged reaction time.1. Use a controlled stoichiometry of pyrrolidine (typically 1.0-1.2 equivalents). 2. Perform the reaction at a lower temperature and monitor carefully to stop the reaction once the mono-substituted product is maximized.
Presence of Unreacted Starting Material 1. Insufficient amount of pyrrolidine. 2. Low reaction temperature or short reaction time.1. Ensure the correct stoichiometry of pyrrolidine is used. 2. Increase the reaction temperature or extend the reaction time.
Formation of Hydrolysis Byproduct 1. Presence of water in the reaction mixture.1. Use anhydrous solvents and reagents. Dry the glassware thoroughly before use.
Complex reaction mixture with multiple spots on TLC 1. Decomposition of starting material or product. 2. Multiple side reactions occurring.1. Lower the reaction temperature. 2. Re-evaluate the reaction conditions (solvent, base, temperature) to favor the desired reaction pathway.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative procedure based on general methods for SNAr reactions on dichloropyrimidines.

Materials:

  • 4,6-dichloro-5-aminopyrimidine

  • Pyrrolidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,6-dichloro-5-aminopyrimidine (1.0 eq) in anhydrous DMF or ACN, add triethylamine (1.5 eq).

  • To this mixture, add pyrrolidine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Byproduct Analysis

Byproduct Chemical Structure Molecular Weight ( g/mol ) Potential Cause Identification Method
4,6-di(pyrrolidin-1-yl)pyrimidin-5-amineC12H19N5233.31Excess pyrrolidine, high temperatureMass Spectrometry (M+H+ at m/z 234.3)
4-hydroxy-6-pyrrolidin-1-yl-pyrimidin-5-ylamineC8H12N4O180.21Presence of waterMass Spectrometry (M+H+ at m/z 181.2)
Unreacted 4,6-dichloro-5-aminopyrimidineC4H3Cl2N3163.99Incomplete reactionComparison with starting material TLC/LC-MS

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 4,6-dichloro-5-aminopyrimidine and base in anhydrous solvent add_pyrrolidine Add pyrrolidine dropwise start->add_pyrrolidine heat Heat reaction to 60-80 °C add_pyrrolidine->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with water monitor->quench extract Extract with ethyl acetate quench->extract dry Dry and concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Actions issue Low Product Yield cause1 Inactive Reagents issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Incorrect Stoichiometry issue->cause3 solution1 Verify Reagent Purity cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Adjust Reagent Ratio cause3->solution3

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

Technical Support Center: Purification of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine. The following information is based on established methods for the purification of structurally similar pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for purifying this compound?

The two most widely employed and effective purification techniques for pyrimidine derivatives like this compound are recrystallization and column chromatography over silica gel.[1] The choice between these methods typically depends on the nature and quantity of the impurities present in the crude product.[1]

Q2: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is a rapid and efficient method for monitoring the purification process.[2] By comparing the crude mixture, the collected fractions, and a reference standard (if available) on a single TLC plate, you can assess the purity and identify the fractions containing the desired compound.

Q3: What are some potential impurities I might encounter?

Potential impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. For pyrimidine compounds, it's also possible to encounter isomers or closely related analogues that can be challenging to separate.

Troubleshooting Guides

Recrystallization Issues

Q1: My compound is not dissolving in the chosen recrystallization solvent, even when heated. What should I do?

This indicates poor solubility of your compound in the selected solvent. You can try using a solvent mixture. For instance, dissolve your compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then slowly add a hot "poor" solvent (in which it is sparingly soluble) until you observe turbidity. Then, allow the solution to cool slowly.[3] Alternatively, screening a broader range of solvents with different polarities may be necessary.

Q2: My compound precipitates as an oil or an amorphous solid instead of crystals. How can I fix this?

Rapid precipitation, often due to a high degree of supersaturation or a large temperature gradient, can lead to the formation of oils or amorphous solids. To encourage crystal growth, a slow cooling process is crucial. Allow the flask to cool to room temperature on a benchtop before transferring it to an ice bath.[3] Using a more viscous solvent system or a solvent in which your compound has slightly higher solubility at room temperature can also be beneficial. Seeding the solution with a small crystal of the pure compound can help induce proper crystallization.[3]

Q3: After recrystallization, my product is still impure based on TLC or NMR analysis. What are my next steps?

If a single recrystallization does not yield a product of sufficient purity, a second recrystallization using a different solvent system may be effective.[3] If impurities have similar solubility profiles to your desired compound, column chromatography is likely a more suitable purification method.[3]

Column Chromatography Issues

Q1: I'm having difficulty separating my compound from a closely related impurity using column chromatography. How can I improve the separation?

To enhance separation, you can try optimizing the mobile phase. A common strategy is to use a less polar solvent system, which will generally result in slower elution and better separation of components. Testing various solvent mixtures with different polarities is recommended to find the optimal conditions.

Q2: My compound is tailing on the silica gel column. What could be the cause and how can I prevent it?

Tailing is often caused by secondary interactions between polar compounds and the acidic silanol groups on the silica gel surface.[3] For basic compounds like aminopyrimidines, adding a small amount of a base, such as triethylamine or pyridine, to the mobile phase can help to minimize these interactions and improve the peak shape.[1] Conversely, for acidic compounds, adding a small amount of acetic acid can be beneficial.[1]

Q3: My compound is not eluting from the column. What should I do?

If your compound is not eluting, the mobile phase is likely not polar enough. You can gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, you can incrementally increase the proportion of ethyl acetate. Adding a small amount of a more polar solvent, like methanol, can also help to elute highly polar compounds.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization.

1. Solvent Selection:

  • Test the solubility of the crude compound in various solvents at room temperature and at their boiling points to identify a suitable solvent or solvent system.

  • Ideal solvents will dissolve the compound when hot but not at room temperature. Common solvents for pyrimidine derivatives include ethanol, acetone, and ethyl acetate/hexane mixtures.[1]

2. Dissolution:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent to dissolve the compound completely.

3. Decolorization (Optional):

  • If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.[3]

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

6. Drying:

  • Dry the purified crystals under vacuum to remove any residual solvent.

Diagram: Recrystallization Workflow

G cluster_0 Recrystallization Process Crude Product Crude Product Dissolve in\nMinimal Hot Solvent Dissolve in Minimal Hot Solvent Crude Product->Dissolve in\nMinimal Hot Solvent Hot Filtration\n(Optional) Hot Filtration (Optional) Dissolve in\nMinimal Hot Solvent->Hot Filtration\n(Optional) Slow Cooling Slow Cooling Hot Filtration\n(Optional)->Slow Cooling Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Vacuum Filtration Vacuum Filtration Crystal Formation->Vacuum Filtration Wash with\nCold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with\nCold Solvent Dry Crystals Dry Crystals Wash with\nCold Solvent->Dry Crystals Pure Crystals Pure Crystals Dry Crystals->Pure Crystals

Caption: A typical workflow for the purification of a solid compound via recrystallization.

Protocol 2: Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Stationary Phase Preparation:

  • Prepare a slurry of silica gel in the chosen mobile phase (eluent).

  • Carefully pack the slurry into a chromatography column, ensuring no air bubbles are trapped in the packed bed.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent.

  • Carefully load the sample onto the top of the silica gel bed.

3. Elution:

  • Add the mobile phase to the top of the column and begin collecting fractions.

  • Maintain a controlled flow rate to ensure proper separation.

4. Fraction Analysis:

  • Monitor the composition of the collected fractions using TLC.

  • Combine the fractions that contain the pure desired compound.

5. Solvent Evaporation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.

Diagram: Column Chromatography Workflow

G cluster_1 Column Chromatography Process Crude Product Crude Product Dissolve in\nMinimal Solvent Dissolve in Minimal Solvent Crude Product->Dissolve in\nMinimal Solvent Load onto\nColumn Load onto Column Dissolve in\nMinimal Solvent->Load onto\nColumn Elute with\nMobile Phase Elute with Mobile Phase Load onto\nColumn->Elute with\nMobile Phase Collect Fractions Collect Fractions Elute with\nMobile Phase->Collect Fractions Analyze Fractions\nby TLC Analyze Fractions by TLC Collect Fractions->Analyze Fractions\nby TLC Combine Pure\nFractions Combine Pure Fractions Analyze Fractions\nby TLC->Combine Pure\nFractions Evaporate Solvent Evaporate Solvent Combine Pure\nFractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product

Caption: A standard workflow for the purification of a compound using column chromatography.

Quantitative Data

The selection of solvents for both recrystallization and column chromatography is critical for successful purification. The following tables provide examples of solvent systems commonly used for the purification of pyrimidine derivatives.

Table 1: Common Solvents for Recrystallization of Pyrimidine Derivatives

Solvent/Solvent SystemPolarityNotes
EthanolPolar ProticOften a good starting point for polar pyrimidines.[1]
AcetonePolar AproticCan be effective for compounds with intermediate polarity.[1]
Ethyl Acetate/HexaneVariableA versatile system where polarity can be fine-tuned.[1]
1,4-DioxanePolar AproticA less common but potentially useful solvent.[1]

Table 2: Example Mobile Phases for Column Chromatography of Pyrimidine Derivatives

Mobile Phase SystemPolarityNotes
Hexane/Ethyl AcetateLow to MediumA standard choice for many organic compounds.
Dichloromethane/MethanolMedium to HighEffective for more polar compounds.
Hexane/Isopropanol with additivesVariableTernary systems can improve separation for polar solutes.[4]

References

Stability issues of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine in solution. The information herein is based on general chemical principles of related structures, as specific stability data for this compound is not extensively available in published literature. Researchers should use this as a guide to design and execute their own stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: While specific supplier recommendations may vary, for long-term storage of the solid compound, it is generally advisable to store it at -20°C, sealed tightly in a container, and protected from moisture and light.

Q2: What solvents are recommended for preparing stock solutions?

A2: Based on the structure, polar aprotic solvents such as DMSO or DMF are likely suitable for preparing high-concentration stock solutions. For aqueous buffers, it is critical to determine the compound's solubility and stability at the desired pH. Due to the amine groups, the solubility of aminopyrimidines can be pH-dependent.[1]

Q3: What are the potential degradation pathways for this compound in solution?

A3: Based on its chemical structure, which includes a chloropyrimidine core and a pyrrolidine ring, several degradation pathways are plausible:

  • Hydrolysis: The chloro group on the pyrimidine ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which would replace the chlorine with a hydroxyl group to form a pyrimidone.[2][3] Chloropyrimidines are known to be sensitive to decomposition by hydrolysis.[4]

  • Oxidation: The amino group on the pyrimidine ring and the pyrrolidine ring are potential sites for oxidation.[5][6] This can lead to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Many heterocyclic aromatic compounds are sensitive to light. Exposure to UV or even ambient light over time could lead to degradation.[7][8]

Q4: How can I monitor the stability of my compound in solution?

A4: The most common method for monitoring the stability of a compound in solution is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact compound from its degradation products, allowing for the accurate quantification of the parent compound over time.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of my compound in an acidic aqueous buffer.

  • Potential Cause: Acid-catalyzed hydrolysis of the chloro group. Chloropyrimidines can be highly susceptible to hydrolysis in acidic conditions, converting the chloro-moiety to a hydroxyl group (pyrimidone).[2][3]

  • Troubleshooting Steps:

    • pH Adjustment: Prepare your solution in a neutral or slightly basic buffer (if the compound is soluble and stable under these conditions).

    • Solvent Change: If permissible for your experiment, consider using an aprotic organic solvent like DMSO for your stock solution and minimize the time the compound spends in the aqueous buffer.

    • Temperature Control: Perform your experiments at a lower temperature to reduce the rate of hydrolysis.

    • Analysis: Use HPLC to see if a new, more polar peak (the hydroxylated product) is appearing as the parent peak decreases.

Issue 2: My solution is changing color, and I see new peaks in my HPLC chromatogram after a few days at room temperature.

  • Potential Cause: Oxidation. The pyrrolidine and amine functionalities can be susceptible to oxidation from dissolved oxygen or exposure to air.

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Antioxidants: If compatible with your experimental system, consider the addition of a small amount of an antioxidant.

    • Storage: Store solutions at a lower temperature (-20°C or -80°C) to slow down the oxidative process.

Issue 3: The concentration of my compound is decreasing even when stored in a seemingly stable buffer in a clear vial.

  • Potential Cause: Photodegradation. The pyrimidine ring system can absorb UV light, leading to photochemical degradation.[7]

  • Troubleshooting Steps:

    • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

    • Minimize Exposure: During experiments, minimize the exposure of the solution to ambient and direct light.

    • Photostability Test: Perform a confirmatory photostability test by exposing a solution to a controlled light source while keeping a control sample in the dark, as recommended by ICH guidelines.[7][9]

Data Presentation: Stability Assessment Template

To systematically evaluate the stability of this compound, we recommend conducting a forced degradation study. Use the following table to summarize your findings.

Stress ConditionTime Points (e.g., 0, 2, 6, 24, 48 hours)% Recovery of Parent CompoundNo. of DegradantsObservations (e.g., color change)
0.1 M HCl at 60°C
0.1 M NaOH at 60°C
3% H₂O₂ at RT
Heat (80°C in solution)
Photolytic (ICH Q1B)
Control (RT, dark)

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for establishing the intrinsic stability of a compound and developing a stability-indicating analytical method.[6][10][11][12]

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV detector

  • pH meter

  • Thermostatic oven/water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate a sample at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 6, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate a sample at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final H₂O₂ concentration of 3%.

    • Keep the sample at room temperature.

    • Withdraw aliquots at specified time points and analyze by HPLC.

  • Thermal Degradation:

    • Place a vial of the stock solution in an oven set to 80°C.

    • Withdraw aliquots at specified time points, cool to room temperature, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a sample of the stock solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[7]

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.

    • Analyze both samples by HPLC after the exposure period.

  • Analysis:

    • Analyze all samples by a suitable HPLC method.

    • Calculate the percentage of the parent compound remaining and observe the formation of any degradation products.

Visualizations

Hypothetical_Hydrolysis_Pathway parent 4-Chloro-6-pyrrolidin-1-yl- pyrimidin-5-ylamine product 4-Hydroxy-6-pyrrolidin-1-yl- pyrimidin-5-ylamine (Pyrimidone Tautomer) parent->product + H2O (Acid/Base catalyst)

Caption: Hypothetical hydrolysis of the chloro group.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid Acidic (0.1M HCl, 60°C) prep_stock->acid base Basic (0.1M NaOH, 60°C) prep_stock->base oxid Oxidative (3% H2O2, RT) prep_stock->oxid therm Thermal (80°C) prep_stock->therm photo Photolytic (ICH Q1B) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc HPLC Analysis sampling->hplc report Report % Recovery & Degradants hplc->report

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Tree start Compound loss in solution? cond_acidic Is solution acidic/basic? start->cond_acidic Yes cond_light Is solution exposed to light? start->cond_light No cond_acidic->cond_light No cause_hydrolysis Potential Cause: Hydrolysis cond_acidic->cause_hydrolysis Yes cond_other Other conditions? cond_light->cond_other No cause_photo Potential Cause: Photodegradation cond_light->cause_photo Yes cause_oxid Potential Cause: Oxidation cond_other->cause_oxid Yes sol_hydrolysis Action: - Adjust pH to neutral - Use aprotic solvent - Lower temperature cause_hydrolysis->sol_hydrolysis sol_photo Action: - Use amber vials - Minimize light exposure cause_photo->sol_photo sol_oxid Action: - Use degassed solvents - Store under inert gas - Store at low temp cause_oxid->sol_oxid

Caption: Troubleshooting decision tree for stability issues.

References

Overcoming solubility problems with 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving this compound, a compound often utilized in drug discovery and medicinal chemistry. The following guide provides structured solutions to common solubility problems.

Issue 1: Compound is difficult to dissolve in aqueous buffers.

  • Possible Cause: The compound has low intrinsic aqueous solubility due to its chemical structure. Pyrimidine derivatives, especially those with hydrophobic moieties, tend to be poorly soluble in water.

  • Solutions:

    • Utilize a co-solvent: Prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute it into the aqueous buffer.[1][2]

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous buffer can significantly enhance solubility. As an amine-containing compound, lowering the pH may improve the solubility of this compound.

    • Gentle Heating: Warming the solution to 37-50°C can aid in dissolution.[2] However, it is crucial to verify the compound's stability at elevated temperatures.

Issue 2: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.

  • Possible Cause: The concentration of the compound in the final aqueous solution exceeds its kinetic solubility limit. This is a common issue when the percentage of the organic co-solvent is significantly reduced upon dilution.

  • Solutions:

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is as high as experimentally permissible, typically below 0.5% for many cell-based assays, to help maintain solubility.

    • Rapid Mixing: When diluting the DMSO stock, add it to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion, which can prevent localized high concentrations and subsequent precipitation.[2]

    • Prepare Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions from the stock solution into the aqueous buffer.

Issue 3: Inconsistent results in biological assays.

  • Possible Cause: Poor solubility leading to compound precipitation or aggregation in the assay medium can result in an inaccurate effective concentration and, consequently, unreliable data.

  • Solutions:

    • Confirm Solubility in Assay Buffer: Before conducting the main experiment, perform a preliminary solubility test of the compound at the highest desired concentration in the specific assay buffer.

    • Visual Inspection: Visually inspect the assay plates for any signs of precipitation before and during the experiment.

    • Consider Thermodynamic vs. Kinetic Solubility: For lead optimization and formulation development, determining the thermodynamic solubility, which represents the true equilibrium solubility, is recommended over the kinetic solubility.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

While specific quantitative solubility data for this compound is not widely published, based on the behavior of similar pyrimidine derivatives, a general solubility profile can be expected:

SolventExpected SolubilityNotes
Water Very LowThe hydrophobic nature of the chloro and pyrrolidinyl groups contributes to poor aqueous solubility.
DMSO HighDimethyl Sulfoxide is a common solvent for preparing high-concentration stock solutions of pyrimidine derivatives.[1]
Ethanol ModerateMay be suitable for some applications, but solubility is generally lower than in DMSO.
Methanol ModerateSimilar to ethanol, it can be used, but DMSO is often preferred for initial stock preparation.

Q2: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO.[1] This stock can then be serially diluted into your aqueous experimental medium.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

  • Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock into an aqueous buffer. It is a measure of the apparent solubility under non-equilibrium conditions and is often higher than the thermodynamic solubility.[3]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent, determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period.[3]

For initial high-throughput screening, kinetic solubility is often sufficient. However, for lead optimization and later-stage development, determining the thermodynamic solubility is crucial for understanding the compound's true biopharmaceutical properties.

Q4: Can I heat the compound to improve its solubility?

Gentle heating (e.g., to 37-50°C) can be an effective method to aid dissolution.[2] However, it is essential to first confirm that this compound is stable at the intended temperature to avoid degradation. This can be assessed by techniques such as HPLC analysis of the compound before and after heating.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh the required mass of this compound (Molecular Weight: 198.65 g/mol ). For 1 mL of a 10 mM stock solution, 1.9865 mg is needed.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the solid compound in a suitable vial.

  • Dissolve: Vortex the mixture vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[2]

  • Inspect: Visually confirm that the solution is clear and free of any particulate matter.

  • Store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Kinetic Solubility Assay

This protocol provides a general method to determine the kinetic solubility of the compound in an aqueous buffer.

  • Prepare Stock Solution: Prepare a 20 mM stock solution of the compound in 100% DMSO.[3]

  • Prepare Incubation Mixture: In duplicate, add 10 µL of the 20 mM DMSO stock solution to 490 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in microtubes. This results in a final compound concentration of 400 µM with 2% DMSO.[3]

  • Equilibrate: Incubate the tubes at a controlled temperature (e.g., 25°C) with shaking for 2 hours.[3]

  • Separate Precipitate: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate.

  • Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared in a mixture of the aqueous buffer and DMSO (matching the final co-solvent concentration).[3]

  • Calculate Kinetic Solubility: The measured concentration of the compound in the supernatant is the kinetic solubility.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_sol Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Dilute in Aqueous Buffer (with rapid mixing) thaw->dilute use Use in Assay dilute->use

Caption: Workflow for preparing solutions of this compound.

troubleshooting_logic start Solubility Issue Encountered check_solvent Is the primary solvent aqueous? start->check_solvent use_cosolvent Action: Use DMSO as a co-solvent check_solvent->use_cosolvent Yes check_precipitation Is precipitation occurring upon dilution? check_solvent->check_precipitation No use_cosolvent->check_precipitation optimize_dilution Action: Optimize dilution (rapid mixing, lower concentration) check_precipitation->optimize_dilution Yes check_inconsistency Are assay results inconsistent? check_precipitation->check_inconsistency No optimize_dilution->check_inconsistency verify_solubility Action: Verify solubility in assay buffer and check for aggregation check_inconsistency->verify_solubility Yes end Problem Resolved check_inconsistency->end No verify_solubility->end

Caption: Troubleshooting decision tree for solubility issues.

References

Technical Support Center: 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is hydrolysis of the chloro group at the 4-position of the pyrimidine ring. This reaction is catalyzed by the presence of nucleophiles, particularly water, and can be accelerated under both acidic and basic conditions. The degradation product is the corresponding 4-hydroxy-6-pyrrolidin-1-yl-pyrimidin-5-ylamine (a pyrimidone). Other potential degradation pathways include photodegradation upon exposure to UV light and thermal degradation at elevated temperatures.

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure maximum stability, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep the compound in a desiccator at -20°C. Avoid frequent temperature fluctuations.

Q3: What solvents are recommended for dissolving this compound to minimize degradation?

A3: For short-term use, aprotic solvents such as anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) are recommended. If aqueous buffers are necessary for your experiment, they should be prepared fresh and maintained at a neutral or slightly acidic pH. Prolonged storage in protic solvents, especially water and alcohols, should be avoided to minimize the risk of hydrolysis.

Q4: Can I heat my solution of this compound to aid dissolution?

A4: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it can lead to thermal degradation. It is advisable to sonicate the solution at room temperature first. If heating is necessary, do so for the shortest possible time and at the lowest effective temperature.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the handling and use of this compound.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
  • Possible Cause: Degradation of the compound due to improper handling or storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the solid compound and any stock solutions have been stored according to the recommendations (see FAQ Q2).

    • Analyze a Fresh Sample: Prepare a fresh solution of the compound from a new or properly stored solid sample and re-analyze immediately.

    • Check Solvent Purity: Ensure that the solvents used for sample preparation and chromatographic analysis are of high purity and free from contaminants.

    • Evaluate Mobile Phase pH: If using an aqueous mobile phase, check its pH. Extremes in pH can cause on-column degradation.

    • Minimize Time in Solution: Reduce the time the sample spends in solution before analysis.

Issue 2: Inconsistent or Poor Reproducibility in Experimental Results
  • Possible Cause: Gradual degradation of a stock solution leading to a decrease in the effective concentration of the active compound.

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: Always prepare fresh stock solutions for critical experiments. If using a previously prepared stock, perform a quick purity check via HPLC before use.

    • Use Aprotic Solvents for Stocks: If stock solutions need to be stored, use anhydrous aprotic solvents and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Standardize Solution Preparation: Ensure a consistent and documented procedure for preparing solutions to minimize variability.

Data Presentation

The following tables summarize key stability data for chloropyrimidine derivatives, which can serve as a guide for handling this compound.

Table 1: Recommended Storage Conditions

ConditionSolid StateIn Aprotic Solvent (e.g., DMSO)In Protic/Aqueous Solvent
Temperature -20°C-20°C to -80°CPrepare Fresh (if storage is necessary, -80°C for a very short term)
Light Protect from lightProtect from lightProtect from light
Atmosphere Inert gas (e.g., Argon, Nitrogen)Inert gas overlay for long-termN/A (use immediately)

Table 2: Solvent Compatibility and Potential for Degradation

SolventCompatibilityDegradation RiskNotes
DMSO, DMF (anhydrous)HighLowRecommended for stock solutions.
Acetonitrile (anhydrous)HighLowGood for analytical dilutions.
WaterModerateHigh (Hydrolysis)Avoid for storage. Use fresh for experiments.
Methanol, EthanolModerateModerate (Solvolysis)Avoid for storage.
Aqueous Buffers (pH < 6)ModerateModerateRisk of acid-catalyzed hydrolysis increases with lower pH.
Aqueous Buffers (pH > 8)ModerateHighRisk of base-catalyzed hydrolysis increases with higher pH.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.[1][2][3][4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a controlled temperature oven at 80°C for 72 hours.

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., in acetonitrile) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6][7]

    • A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all stressed samples and a control sample by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method to separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., determined by UV scan of the compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Degradation_Pathway A 4-Chloro-6-pyrrolidin-1-yl- pyrimidin-5-ylamine B 4-Hydroxy-6-pyrrolidin-1-yl- pyrimidin-5-ylamine (Pyrimidone derivative) A->B Hydrolysis (H2O, H+ or OH-) C Other Degradation Products A->C Photodegradation (UV light) Thermal Stress

Caption: Primary degradation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Results or Unexpected HPLC Peaks CheckStorage Verify Storage Conditions (Solid & Solutions) Start->CheckStorage FreshSample Prepare & Analyze Fresh Sample CheckStorage->FreshSample ProblemPersists Problem Persists? FreshSample->ProblemPersists CheckSolvents Check Solvent Purity & Mobile Phase pH ProblemPersists->CheckSolvents Yes Resolved Problem Resolved ProblemPersists->Resolved No ReviewProcedure Review Experimental Procedure CheckSolvents->ReviewProcedure ReviewProcedure->Resolved

Caption: Troubleshooting workflow for experimental issues.

Stability_Study_Workflow Start Initiate Stability Study PrepareSamples Prepare Stock Solution and Aliquots Start->PrepareSamples StressConditions Expose to Stress Conditions (Acid, Base, Peroxide, Heat, Light) PrepareSamples->StressConditions AnalyzeSamples Analyze Stressed & Control Samples by Stability-Indicating HPLC StressConditions->AnalyzeSamples EvaluateData Evaluate Data: - Purity of Parent Compound - Formation of Degradants AnalyzeSamples->EvaluateData Conclusion Determine Degradation Profile & Optimal Conditions EvaluateData->Conclusion

Caption: Workflow for a forced degradation (stability) study.

References

Technical Support Center: 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common laboratory-scale synthesis involves the nucleophilic aromatic substitution (SNAr) reaction of a dichlorinated pyrimidine precursor with pyrrolidine. The starting material is typically 4,6-dichloro-5-aminopyrimidine. The reaction selectively substitutes one of the chlorine atoms with the pyrrolidine moiety.

Q2: What are the critical parameters to control during the reaction scale-up?

A2: When scaling up the synthesis, several parameters are crucial to monitor and control:

  • Temperature: Exothermic reactions can lead to side product formation. Precise temperature control is essential.

  • Rate of Addition: Slow and controlled addition of reagents, particularly the amine, can mitigate exotherms and improve selectivity.

  • Mixing: Efficient agitation is necessary to ensure homogeneity, especially in larger reactor volumes, to avoid localized concentration gradients and potential side reactions.

  • Solvent Selection: The choice of solvent can influence reaction rate, selectivity, and ease of product isolation.

  • Stoichiometry: Precise control of the molar ratios of reactants is critical to maximize yield and minimize impurities.

Q3: What are the common impurities observed in the synthesis?

A3: Common impurities can include the starting material (4,6-dichloro-5-aminopyrimidine), the di-substituted byproduct (4,6-di(pyrrolidin-1-yl)pyrimidin-5-ylamine), and potential regioisomers depending on the starting material. Hydrolysis of the chloro group to a hydroxyl group can also occur if water is present.

Troubleshooting Guides

Low Yield
Symptom Potential Cause Recommended Solution
Low conversion of starting material Insufficient reaction temperature or time.Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS. Extend the reaction time.
Inappropriate base or insufficient amount of base.The choice of base is critical. For catalyst-free reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[1] Ensure at least one equivalent of a suitable base is used to neutralize the HCl generated.
Formation of multiple products Reaction temperature is too high, leading to side reactions.Lower the reaction temperature and prolong the reaction time.
Incorrect stoichiometry.Carefully check the molar ratios of the reactants. An excess of pyrrolidine can favor the formation of the di-substituted byproduct.
Product Purification Challenges
Symptom Potential Cause Recommended Solution
Difficulty in removing the di-substituted byproduct Similar polarity of the desired product and the byproduct.Optimize the reaction conditions to minimize the formation of the di-substituted impurity. For purification, consider column chromatography with a shallow gradient or preparative HPLC. Recrystallization from a carefully selected solvent system may also be effective.
Presence of starting material in the final product Incomplete reaction.Drive the reaction to completion by optimizing temperature, time, and stoichiometry. If starting material persists, it can often be removed by column chromatography.
Oily product that is difficult to crystallize Presence of residual solvent or minor impurities.Attempt to precipitate the product by adding a non-polar solvent (e.g., heptane or hexane) to a concentrated solution of the product in a more polar solvent (e.g., ethyl acetate). Seeding with a small crystal of pure product can also induce crystallization.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization for specific scales and equipment.

Materials:

  • 4,6-dichloro-5-aminopyrimidine

  • Pyrrolidine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 4,6-dichloro-5-aminopyrimidine (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous N,N-Dimethylformamide (DMF) to create a stirrable slurry.

  • Under a nitrogen atmosphere, slowly add pyrrolidine (1.0-1.2 equivalents) dropwise to the mixture, maintaining the internal temperature below 30 °C.

  • After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Synthetic_Pathway 4,6-dichloro-5-aminopyrimidine 4,6-dichloro-5-aminopyrimidine Reaction Reaction 4,6-dichloro-5-aminopyrimidine->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction This compound This compound Reaction->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield start->low_yield purification_issue Purification Issue start->purification_issue check_temp Check Temperature & Time low_yield->check_temp check_base Check Base & Stoichiometry low_yield->check_base check_impurity_profile Analyze Impurity Profile purification_issue->check_impurity_profile adjust_conditions Adjust Reaction Conditions check_temp->adjust_conditions check_base->adjust_conditions optimize_chromatography Optimize Chromatography check_impurity_profile->optimize_chromatography recrystallize Attempt Recrystallization check_impurity_profile->recrystallize adjust_conditions->low_yield Re-evaluate

Caption: Troubleshooting workflow for synthesis scale-up.

References

Minimizing off-target effects of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern when working with small molecule inhibitors like this compound?

Q2: How can I proactively assess the potential for off-target effects with this compound?

A2: A multi-pronged approach is recommended for proactively assessing off-target effects. This includes:

  • In Silico Profiling: Computational methods, such as docking studies and pharmacophore modeling, can be used to screen the compound against databases of known protein structures to predict potential off-target binders.[2][3]

  • Sequence Homology Analysis: If the intended target belongs to a specific protein family, such as kinases, analyzing the sequence homology with other family members can highlight potential off-targets with similar binding pockets.[2]

  • High-Throughput Screening: This method allows for the rapid testing of a compound against a large panel of targets to identify those with the highest affinity and selectivity, helping to eliminate compounds with significant off-target activity early on.[4]

Q3: What are the essential experimental strategies to identify and validate off-target effects of this compound?

A3: Several key experimental strategies are crucial for robustly identifying and validating off-target effects:

  • Selectivity Profiling: Screening the inhibitor against a broad panel of related proteins (e.g., a kinome scan for a kinase inhibitor) can identify other potential targets.[2][5]

  • Target Engagement Assays: Confirming that the compound directly interacts with its intended target in a cellular context is a critical first step.[2]

  • Genetic Target Validation: Using techniques like CRISPR/Cas9 to knock out or knock down the intended target can help determine if the observed phenotype is truly dependent on that target.[1][2]

  • Chemical Complementation/Rescue Experiments: Overexpressing a drug-resistant mutant of the intended target should "rescue" the phenotype if the effect is on-target.[1][2]

  • Using Structurally Unrelated Inhibitors: Comparing the effects with other inhibitors of the same target that have a different chemical scaffold can help distinguish on-target from off-target effects.[1]

Troubleshooting Guide

Issue 1: Discrepancy between biochemical potency and cellular activity.

  • Possible Cause: Poor cell permeability or rapid metabolism of the inhibitor can lead to a lack of cellular effect despite potent biochemical activity.[1]

  • Troubleshooting Steps:

    • Assess Cell Permeability: Employ assays to determine if the compound is effectively entering the cells.

    • Evaluate Compound Stability: Analyze the metabolic stability of the inhibitor in the presence of cellular extracts or in culture medium.[1]

Issue 2: Observed cellular phenotype does not align with the known function of the intended target.

  • Possible Cause: The phenotype may be a result of an off-target effect.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that the compound is engaging the intended target in your cellular model at the concentrations used.[2]

    • Perform a Rescue Experiment: Transfect cells with a plasmid encoding a version of the target that has a mutation in the inhibitor's binding site, rendering it resistant. If the phenotype is reversed, it suggests the effect is on-target.[2]

    • CRISPR/Cas9 Knockout Studies: Generate a cell line where the intended target has been knocked out. If these cells still exhibit the phenotype when treated with the compound, the effect is definitively off-target.[2]

Issue 3: Inconsistent results are observed across different cell lines.

  • Possible Cause: Cell-line specific expression of off-target proteins can lead to variable responses.[1]

  • Troubleshooting Steps:

    • Characterize Target and Off-Target Expression: Profile the expression levels of the intended target and any known major off-targets in the cell lines being used.[1]

    • Choose Appropriate Cell Models: Select cell lines with high expression of the on-target and low or no expression of problematic off-targets.[1]

Quantitative Data Summary

The following table summarizes hypothetical kinase selectivity data for this compound. This data is for illustrative purposes to demonstrate how such information would be presented.

Kinase TargetIC50 (nM)% Inhibition @ 1µMOn-Target/Off-Target
Target Kinase A 15 98% On-Target
Kinase B25085%Off-Target
Kinase C80060%Off-Target
Kinase D>10,000<10%Not Significant
Kinase E75065%Off-Target
Kinase F>10,000<5%Not Significant

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

  • Objective: To determine the selectivity of this compound against a broad panel of protein kinases.[1]

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.

    • Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.

    • Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.

    • Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

    • Detection: Use a suitable detection method (e.g., luminescence, fluorescence, or radiometric) to measure kinase activity.

    • Data Analysis: Calculate the IC50 values for each kinase to determine the inhibitor's selectivity profile.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify the engagement of this compound with its intended target in a cellular environment.[2]

  • Methodology:

    • Cell Treatment: Treat intact cells with the test compound or vehicle control.

    • Heating: Heat the cell lysates at a range of temperatures.

    • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

    • Target Detection: Detect the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

    • Data Analysis: A shift in the thermal stability of the target protein in the presence of the compound indicates direct binding.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Target_Kinase_A Target Kinase A Receptor->Target_Kinase_A Activates Downstream_Effector Downstream Effector Target_Kinase_A->Downstream_Effector Phosphorylates Kinase_B Off-Target Kinase B Cellular_Response Cellular Response Kinase_B->Cellular_Response Alters Downstream_Effector->Cellular_Response Leads to Inhibitor 4-Chloro-6-pyrrolidin-1-yl -pyrimidin-5-ylamine Inhibitor->Target_Kinase_A Inhibits (On-Target) Inhibitor->Kinase_B Inhibits (Off-Target)

Caption: Hypothetical signaling pathway illustrating on-target and off-target inhibition.

Experimental_Workflow cluster_planning Initial Assessment cluster_validation Experimental Validation cluster_outcome Outcome In_Silico In Silico Screening Kinome_Scan Kinome-wide Selectivity Profiling In_Silico->Kinome_Scan HTS High-Throughput Screening HTS->Kinome_Scan CETSA Cellular Thermal Shift Assay (CETSA) Kinome_Scan->CETSA Genetic_Validation Genetic Validation (CRISPR/RNAi) CETSA->Genetic_Validation Rescue_Experiment Rescue Experiment Genetic_Validation->Rescue_Experiment On_Target On-Target Effects Confirmed Rescue_Experiment->On_Target Off_Target Off-Target Effects Identified Rescue_Experiment->Off_Target

Caption: Workflow for identifying and validating off-target effects.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Permeability Is Compound Cell-Permeable? Start->Check_Permeability Check_Stability Is Compound Metabolically Stable? Check_Permeability->Check_Stability Yes Off_Target High Likelihood of Off-Target Effect Check_Permeability->Off_Target No Confirm_Engagement Is Target Engagement Confirmed? Check_Stability->Confirm_Engagement Yes Check_Stability->Off_Target No Genetic_Validation Does Genetic Knockout Abolish Phenotype? Confirm_Engagement->Genetic_Validation Yes Confirm_Engagement->Off_Target No Genetic_Validation->Off_Target No On_Target High Likelihood of On-Target Effect Genetic_Validation->On_Target Yes

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Validation & Comparative

Unraveling the Biological Profile of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine in the Landscape of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The diverse biological activities of pyrimidine derivatives are well-documented, with particular prominence in the development of kinase inhibitors. Modifications at the 2, 4, 5, and 6 positions of the pyrimidine ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The subject of this guide, 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine, features key substitutions that are hallmarks of kinase inhibitory potential.

Comparative Analysis with Structurally Related Pyrimidine Kinase Inhibitors

To contextualize the potential activity of this compound, we can draw comparisons with other 2,4,5-substituted pyrimidines and aminopyrimidines that have been evaluated against various protein kinases. These kinases, such as Aurora kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and FMS-like Tyrosine Kinase 3 (FLT3), are critical regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. Their dysregulation is a common driver of cancer.

Compound ClassExample Target(s)Reported Activity (IC50)Reference
2,4-DiaminopyrimidinesAurora Kinase A5 nM - 50 nM[1]
AminopyrimidinesFLT31 nM - 10 nM[2]
Pyrimidino-thiazolyl carbonitrilesVEGFR-2 (KDR)Sub-micromolar[3]
N-Aryl-N'-pyrimidin-4-yl ureasFGFR1, 2, 3Potent inhibition[4]

This table presents a selection of pyrimidine-based kinase inhibitors and their reported activities to illustrate the potential potency of this chemical class. IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

The structural motifs of this compound, specifically the 5-amino group and the 6-pyrrolidinyl substituent, are consistent with features found in potent kinase inhibitors. The amino group can form crucial hydrogen bonds within the ATP-binding pocket of kinases, while the pyrrolidinyl group can occupy hydrophobic regions, contributing to binding affinity and selectivity.

Signaling Pathways and Experimental Workflows

To understand the context in which pyrimidine inhibitors like this compound might act, it is essential to visualize the relevant signaling pathways and the experimental procedures used to assess their activity.

Kinase_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, FLT3) GrowthFactor->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Pyrimidine Inhibitor (e.g., 4-Chloro-6-pyrrolidin- 1-yl-pyrimidin-5-ylamine) Inhibitor->RTK Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies KinaseAssay Kinase Inhibition Assay (e.g., ADP-Glo) IC50 Determine IC50 Value KinaseAssay->IC50 CellProliferation Antiproliferative Assay (e.g., MTT Assay) KinaseAssay->CellProliferation WesternBlot Target Phosphorylation (Western Blot) CellProliferation->WesternBlot Xenograft Tumor Xenograft Model WesternBlot->Xenograft Efficacy Evaluate Antitumor Efficacy Xenograft->Efficacy

References

Navigating the Kinase Inhibitor Landscape: A Comparative Efficacy Analysis of Novel Pyrimidin-2-amine Analogs as PLK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the relentless pursuit of novel cancer therapeutics, researchers have increasingly turned their attention to the Polo-like kinase 4 (PLK4), a master regulator of centriole duplication whose overexpression is implicated in a variety of cancers. A recent study has unveiled a series of novel and potent PLK4 inhibitors built upon a pyrimidin-2-amine scaffold, offering promising avenues for the development of targeted anticancer drugs. This guide provides a comprehensive comparison of the efficacy of these analogs, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in their ongoing efforts.

The core structure of the investigated compounds features a central aminopyrimidine ring, a key pharmacophore that forms critical interactions within the kinase hinge region. The structure-activity relationship (SAR) studies focused on modifications at various positions of this scaffold, leading to the identification of compounds with significantly enhanced inhibitory activity and favorable pharmacological profiles.

Comparative Efficacy of Pyrimidin-2-amine Analogs

The inhibitory potency of the synthesized analogs against PLK4 was quantified using in vitro enzyme activity assays, with the half-maximal inhibitory concentration (IC50) serving as the primary metric for comparison. The data reveals critical insights into the structural features that govern the efficacy of these inhibitors.

Compound IDR1 GroupR2 GroupPLK4 IC50 (μM)[1]
3b 4-morpholinophenylH0.0312[1]
3r 4-(4-acetylpiperazin-1-yl)phenylOH0.0174[1]
8a 4-(4-acetylpiperazin-1-yl)phenylH0.5196[1]
8b 4-(4-acetylpiperazin-1-yl)phenyl4-morpholinomethyl0.0453
8c 4-(4-acetylpiperazin-1-yl)phenyl4-(dimethylamino)methyl0.0289
8d 4-(4-acetylpiperazin-1-yl)phenyl1-methyl-1H-imidazol-2-yl0.0198
8e 4-(4-acetylpiperazin-1-yl)phenyl1H-imidazol-1-ylmethyl0.0156
8f 4-(4-acetylpiperazin-1-yl)phenyl2-(dimethylamino)ethyl0.0112
8g 4-(4-acetylpiperazin-1-yl)phenyl2-morpholinoethyl0.0089
8h 4-(4-acetylpiperazin-1-yl)phenyl2-(4-methylpiperazin-1-yl)ethyl0.0067 [1]

Table 1: In vitro inhibitory activity of selected pyrimidin-2-amine analogs against PLK4.

The data clearly indicates that the introduction of a hydrophilic moiety in the solvent-accessible region significantly impacts the inhibitory activity. Compound 8h , featuring a 2-(4-methylpiperazin-1-yl)ethyl group, emerged as the most potent inhibitor with an IC50 value of 0.0067 μM.[1] This represents a nearly 30-fold increase in activity compared to its analog lacking a hydrophilic tail (8a ).[1] The progressive increase in potency from 8b to 8h underscores the importance of the nature and length of the hydrophilic chain in optimizing inhibitor binding.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are provided below.

General Synthesis of Pyrimidin-2-amine Derivatives

The synthesis of the target compounds was achieved through a multi-step process. A key step involved the coupling of a substituted aminopyrimidine core with various side chains. For instance, the synthesis of compounds 8h-8k was achieved by introducing different chain-linked hydrophilic fragments to the core structure.[1]

Diagram of the general synthetic workflow:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A Substituted aminopyrimidine core C Coupling Reaction A->C B Chain-linked hydrophilic fragment B->C D Purification (e.g., Chromatography) C->D E Target Pyrimidin-2-amine Analog D->E

Caption: General synthetic workflow for pyrimidin-2-amine analogs.

In Vitro PLK4 Kinase Assay

The inhibitory activity of the compounds against PLK4 was determined using a standard in vitro kinase assay. The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the PLK4 enzyme. The IC50 values were calculated from the dose-response curves.

Diagram of the in vitro kinase assay workflow:

G cluster_0 Assay Components cluster_1 Incubation cluster_2 Detection cluster_3 Data Analysis A PLK4 Enzyme E Incubate at Room Temperature A->E B Substrate B->E C ATP C->E D Test Compound (Analog) D->E F Measure Phosphorylation E->F G Calculate IC50 F->G G PLK4 PLK4 Centriole_Duplication Centriole_Duplication PLK4->Centriole_Duplication promotes Apoptosis Apoptosis PLK4->Apoptosis inhibition leads to Cell_Cycle_Progression Cell_Cycle_Progression Centriole_Duplication->Cell_Cycle_Progression enables Inhibitor Pyrimidin-2-amine Analog Inhibitor->PLK4 inhibits

References

Comparative Analysis of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine's Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative validation framework for the hypothetical biological activity of the novel compound 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine. Based on its core pyrimidine structure, a known pharmacophore in kinase inhibition, this document evaluates its potential efficacy against two prominent cancer-associated kinase families: Anaplastic Lymphoma Kinase (ALK) and Aurora Kinase A. The performance of this target compound is benchmarked against established, clinically relevant inhibitors of these kinases. Detailed experimental protocols for biochemical and cell-based assays are provided to guide researchers in the validation process. Quantitative data for comparator compounds are presented in standardized tables to facilitate a direct comparison of potency and cellular effects.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This scaffold is particularly prevalent in the development of kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of these enzymes. Kinases like Anaplastic Lymphoma Kinase (ALK) and Aurora Kinase A are critical regulators of cell cycle and signaling pathways, and their dysregulation is a hallmark of various cancers.[2][3]

This compound is a novel aminopyrimidine derivative. While its specific biological targets have not been publicly characterized, its structure suggests a potential role as a kinase inhibitor. This guide outlines a validation pathway for this compound, comparing its hypothetical performance metrics against established ALK and Aurora Kinase A inhibitors.

Potential Signaling Pathways of Interest

The two primary pathways considered for the target compound are the ALK signaling pathway, crucial in certain types of non-small cell lung cancer (NSCLC), and the Aurora Kinase A pathway, which is pivotal for mitotic progression and often overexpressed in various tumors.

ALK_Signaling_Pathway cluster_membrane Cell Membrane ALK ALK PI3K_AKT PI3K_AKT ALK->PI3K_AKT Activates RAS_MAPK RAS_MAPK ALK->RAS_MAPK Activates Growth_Factor Growth_Factor Growth_Factor->ALK Binds 4_Chloro_Compound 4-Chloro-6-pyrrolidin-1-yl -pyrimidin-5-ylamine 4_Chloro_Compound->ALK Crizotinib_etc Crizotinib, Alectinib, Brigatinib, Lorlatinib Crizotinib_etc->ALK Cell_Survival Cell_Survival PI3K_AKT->Cell_Survival Promotes Proliferation Proliferation RAS_MAPK->Proliferation Promotes

Figure 1. Simplified ALK Signaling Pathway and Inhibition.

Aurora_A_Pathway G2_Phase G2_Phase Aurora_A Aurora_A G2_Phase->Aurora_A Activates PLK1 Polo-like Kinase 1 Aurora_A->PLK1 Phosphorylates Centrosome_Separation Centrosome_Separation PLK1->Centrosome_Separation Mitotic_Entry Mitotic_Entry PLK1->Mitotic_Entry 4_Chloro_Compound 4-Chloro-6-pyrrolidin-1-yl -pyrimidin-5-ylamine 4_Chloro_Compound->Aurora_A Alisertib_etc Alisertib, Danusertib, VX-680 Alisertib_etc->Aurora_A

Figure 2. Aurora A Kinase Role in Mitosis and Inhibition.

Performance Comparison with Alternative Kinase Inhibitors

The following tables summarize the inhibitory activities of established ALK and Aurora Kinase A inhibitors. These values serve as a benchmark for evaluating the potential efficacy of this compound.

Biochemical Assay Data

This table presents the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) of comparator compounds against their respective purified kinase enzymes. This provides a direct measure of the compound's potency at the molecular level.

CompoundTarget KinaseAssay TypeIC50 / Ki (nM)Reference
ALK Inhibitors
CrizotinibALKKinase Assay107[4]
AlectinibALKKinase Assay1.9[5]
BrigatinibALKKinase Assay0.6[3]
LorlatinibALKKinase Assay (Ki)<0.07[6]
Aurora A Inhibitors
Alisertib (MLN8237)Aurora AKinase Assay1.2[2]
Danusertib (PHA-739358)Aurora AKinase Assay13[3]
VX-680 (Tozasertib)Aurora AKinase Assay (Ki)0.6[2]
Cell-Based Assay Data

This table presents the IC50 values of the comparator compounds in various cancer cell lines. This data reflects the compound's ability to inhibit cell proliferation, integrating its potency with cell permeability and off-target effects.

CompoundCell LineCancer TypeIC50 (nM)Reference
ALK Inhibitors
CrizotinibH3122NSCLC (ALK+)96[7]
AlectinibH3122NSCLC (ALK+)33[7]
BrigatinibH3122NSCLC (ALK+)4-31 (GI50)[4]
LorlatinibH3122NSCLC (ALK+)1.3[8]
Aurora A Inhibitors
Alisertib (MLN8237)KELLYNeuroblastoma7.6 - 26.8[1][9]
Danusertib (PHA-739358)HCT116Colorectal Carcinoma31[3]
VX-680 (Tozasertib)CAL-62Anaplastic Thyroid Cancer25 - 150[10]
VX-680 (Tozasertib)UKF-NB-3Neuroblastoma5.5[9]

Experimental Protocols

To validate the biological activity of this compound, a series of standardized biochemical and cell-based assays should be performed. The following protocols provide detailed methodologies for these key experiments.

Experimental Workflow

The general workflow for validating a novel kinase inhibitor involves a multi-step process, from initial biochemical screening to cell-based functional assays.

Experimental_Workflow A Compound Synthesis & Solubilization (this compound) B Biochemical Kinase Assay (e.g., ADP-Glo™) A->B C Determine IC50 vs. Target Kinase (ALK, Aurora A) B->C G Data Analysis & Comparison with Known Inhibitors C->G D Cell Culture (e.g., H3122, KELLY, HCT116) E Cell Viability Assay (e.g., MTT Assay) D->E F Determine IC50 in Cancer Cell Lines E->F F->G

Figure 3. General Workflow for Kinase Inhibitor Validation.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Protocol)

Objective: To determine the in vitro potency (IC50) of the test compound against a purified kinase (e.g., ALK or Aurora A).

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Test Compound (this compound)

  • Recombinant human ALK or Aurora A kinase

  • Kinase-specific peptide substrate

  • ATP

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Buffer to the desired concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of test compound or vehicle control (DMSO).

    • 2 µL of kinase enzyme solution.

    • 2 µL of a substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes to allow the kinase reaction to proceed.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a "no enzyme" control (100% inhibition). Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Protocol)

Objective: To determine the effect of the test compound on the proliferation and viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.

Materials:

  • Test Compound (this compound)

  • Cancer cell lines (e.g., H3122, KELLY, HCT116)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Conclusion

While the biological activity of this compound remains to be empirically determined, its chemical structure strongly suggests potential as a kinase inhibitor. This guide provides a robust framework for its validation by comparing its hypothetical performance against established ALK and Aurora A kinase inhibitors. The provided quantitative data for these established drugs offers clear benchmarks for potency and cellular efficacy. By following the detailed experimental protocols for biochemical and cell-based assays, researchers can systematically evaluate the therapeutic potential of this novel pyrimidine derivative and determine its specific mechanism of action within the landscape of kinase-targeted cancer therapies.

References

Investigating 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine: A Comparative Analysis of a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of small molecule inhibitors is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine, a compound featuring a substituted aminopyrimidine scaffold commonly associated with kinase inhibition. Due to the limited publicly available data directly linking this specific molecule to a biological target and its corresponding off-target profile, this guide will focus on the broader class of aminopyrimidine-based kinase inhibitors to infer potential off-target effects and outline the necessary experimental protocols for their investigation.

Introduction to this compound and the Aminopyrimidine Scaffold

This compound is a synthetic organic molecule with a chemical structure suggestive of a role as a kinase inhibitor. The aminopyrimidine core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors and clinical candidates. This scaffold's nitrogen atoms often form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, providing a strong anchor for the inhibitor. The substituents at the 4, 5, and 6 positions of the pyrimidine ring play a critical role in determining the inhibitor's potency and selectivity for its intended target kinase.

While the specific intended target for this compound is not explicitly documented in publicly accessible scientific literature or patents, its structural similarity to known kinase inhibitors suggests it may target members of the protein kinase superfamily. A comprehensive investigation of its off-target effects is therefore essential to predict potential toxicities and to understand its broader pharmacological profile.

Inferred Potential Targets and Off-Target Effects of Aminopyrimidine-Based Inhibitors

Given the prevalence of the aminopyrimidine scaffold in kinase inhibitor development, it is plausible that this compound could exhibit activity against a range of kinases. Off-target effects of such inhibitors can arise from the structural similarity of the ATP-binding sites across the human kinome.

Potential On-Target Kinase Families:

Based on structure-activity relationship (SAR) studies of similar compounds, potential kinase targets for aminopyrimidine derivatives include, but are not limited to:

  • Tyrosine Kinases:

    • Epidermal Growth Factor Receptor (EGFR)

    • Vascular Endothelial Growth Factor Receptor (VEGFR)

    • Platelet-Derived Growth Factor Receptor (PDGFR)

    • Src family kinases

  • Serine/Threonine Kinases:

    • Cyclin-Dependent Kinases (CDKs)

    • Aurora Kinases

    • Polo-like Kinases (PLKs)

    • Phosphoinositide 3-kinases (PI3Ks)

Common Off-Target Kinases and Associated Pathways:

Inhibitors designed for a specific kinase often exhibit cross-reactivity with other kinases, leading to off-target effects. For aminopyrimidine-based inhibitors, common off-targets can include:

  • Cardiotoxicity-related kinases: Inhibition of kinases such as KDR (VEGFR2) and certain members of the Src family has been associated with cardiovascular adverse effects.

  • Metabolic kinases: Off-target activity against kinases involved in metabolic regulation can lead to unforeseen metabolic disturbances.

  • Kinases involved in cell cycle regulation: Unintended inhibition of various CDKs can lead to cell cycle arrest in non-cancerous cells, resulting in toxicity.

Comparative Data Presentation

Without specific experimental data for this compound, a direct quantitative comparison is not possible. However, the following table provides a template for how such data should be structured once obtained through the experimental protocols outlined below. This table would compare the on-target potency with off-target activity against a panel of representative kinases.

Table 1: Hypothetical Kinase Selectivity Profile

Kinase TargetThis compound (IC50, nM)Alternative 1 (e.g., Sunitinib) (IC50, nM)Alternative 2 (e.g., Dasatinib) (IC50, nM)
Primary Target Data to be determinedKnown ValueKnown Value
Off-Target 1 Data to be determinedKnown ValueKnown Value
Off-Target 2 Data to be determinedKnown ValueKnown Value
Off-Target 3 Data to be determinedKnown ValueKnown Value
............

Experimental Protocols for Investigating Off-Target Effects

To rigorously assess the off-target profile of this compound, a tiered experimental approach is recommended.

In Vitro Kinome Profiling

Objective: To obtain a broad overview of the compound's kinase selectivity.

Methodology: A comprehensive kinome scan using a platform such as the KINOMEscan™ (DiscoverX) or a similar competitive binding assay is the gold standard.

  • Principle: The assay measures the ability of the test compound to displace a proprietary, broadly active, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is quantified, typically by qPCR for DNA-tagged kinases. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Procedure:

    • The test compound is incubated at a fixed concentration (e.g., 1 µM) with a large panel of recombinant human kinases (typically >400).

    • The kinase-compound mixture is then added to a solid support (e.g., beads) coated with the immobilized ligand.

    • After an incubation period to allow for competitive binding, the unbound components are washed away.

    • The amount of kinase remaining bound to the solid support is quantified.

    • Results are typically expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates a stronger interaction.

  • Follow-up: For kinases showing significant inhibition (e.g., >80% at 1 µM), dose-response curves should be generated to determine the IC50 or Kd values, providing a quantitative measure of potency.

Cell-Based Target Engagement and Pathway Analysis

Objective: To confirm target engagement in a cellular context and to investigate the impact on downstream signaling pathways.

Methodology: Techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be used to confirm direct binding to the target kinase within intact cells. Western blotting can be used to assess the phosphorylation status of downstream substrates.

  • CETSA Protocol:

    • Treat cultured cells with the test compound or vehicle.

    • Heat the cell lysates or intact cells to a range of temperatures.

    • Cool the samples and separate soluble from aggregated proteins by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.

    • Binding of the compound to its target will stabilize the protein, leading to a higher melting temperature compared to the vehicle control.

  • Western Blotting for Pathway Analysis:

    • Treat cells with the test compound at various concentrations and time points.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream substrates.

    • Quantify the changes in phosphorylation to assess the compound's inhibitory effect on the signaling pathway.

Visualizing Experimental Workflows and Signaling Pathways

To facilitate a clear understanding of the experimental logic and the biological context, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Validation Compound 4-Chloro-6-pyrrolidin-1-yl- pyrimidin-5-ylamine KinomeScan Kinome-wide Profiling (>400 Kinases) Compound->KinomeScan Initial Screen (e.g., 1µM) DoseResponse IC50/Kd Determination (for significant hits) KinomeScan->DoseResponse Identify Hits CellCulture Relevant Cell Line(s) DoseResponse->CellCulture Select Potent Hits for Cellular Studies TargetEngagement Target Engagement Assay (e.g., CETSA, NanoBRET) CellCulture->TargetEngagement Confirm Binding PathwayAnalysis Pathway Analysis (Western Blot) CellCulture->PathwayAnalysis Assess Functional Effect

Caption: Workflow for investigating the on- and off-target effects of a novel kinase inhibitor.

Signaling_Pathway cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway RTK Receptor Tyrosine Kinase (Primary Target) Substrate1 Downstream Substrate 1 RTK->Substrate1 Phosphorylation Effector1 Cellular Response 1 (e.g., Proliferation) Substrate1->Effector1 OffTargetKinase Off-Target Kinase Substrate2 Downstream Substrate 2 OffTargetKinase->Substrate2 Phosphorylation Effector2 Adverse Effect (e.g., Toxicity) Substrate2->Effector2 Inhibitor 4-Chloro-6-pyrrolidin-1-yl- pyrimidin-5-ylamine Inhibitor->RTK Intended Inhibition Inhibitor->OffTargetKinase Unintended Inhibition

Caption: Simplified signaling pathway illustrating on-target and off-target inhibition.

Conclusion

While direct experimental data on the off-target effects of this compound is currently lacking in the public domain, its chemical structure strongly suggests it functions as a kinase inhibitor. By employing the comprehensive experimental strategies outlined in this guide, researchers can elucidate its kinase selectivity profile, identify potential off-target liabilities, and build a robust dataset for comparison with alternative compounds. This systematic approach is crucial for the rational design and development of selective and safe kinase inhibitors for therapeutic use. Further investigation into patent literature and chemical biology databases may in the future provide a more specific starting point for identifying the primary biological target of this compound.

Comparative Purity Analysis of Synthesized 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine and a Structural Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of synthesized 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine and a structurally related alternative, 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine. The purity of active pharmaceutical ingredients (APIs) is a critical parameter in drug discovery and development, directly impacting experimental reproducibility, efficacy, and safety. This document outlines detailed experimental protocols and presents comparative analytical data to aid researchers in evaluating the quality of these synthesized compounds.

Compound Overview

Target Compound: this compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a key feature in many biologically active molecules, including numerous kinase inhibitors. Its purity is paramount for reliable structure-activity relationship (SAR) studies and further development.

Alternative Compound: 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine serves as a close structural analog for comparison. The variation in the saturated heterocyclic ring (pyrrolidine vs. piperidine) can influence the compound's physicochemical properties, biological activity, and impurity profile.

Purity Assessment Workflow

A multi-pronged approach is essential for the accurate determination of chemical purity. The following workflow outlines the logical progression from initial qualitative checks to rigorous quantitative analysis.

Purity Assessment Workflow General Purity Assessment Workflow cluster_0 Synthesis and Purification cluster_1 Qualitative Purity Assessment cluster_2 Quantitative Purity Determination Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC Thin Layer Chromatography (TLC) Purification->TLC MS Mass Spectrometry (MS) TLC->MS HPLC High-Performance Liquid Chromatography (HPLC) MS->HPLC qNMR Quantitative NMR (qNMR) HPLC->qNMR Elemental Elemental Analysis qNMR->Elemental

Caption: A general workflow for the purity assessment of synthesized compounds.

Quantitative Purity Data

The following tables summarize the hypothetical, yet representative, quantitative purity data for the target compound and its alternative, as determined by High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Table 1: HPLC Purity Analysis

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound8.2499.2≥ 99.0
4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine8.7198.8≥ 98.5

Table 2: Quantitative ¹H-NMR Purity Analysis

CompoundInternal StandardPurity (%)
This compoundMaleic Anhydride99.1
4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine1,4-Dinitrobenzene98.7

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the analysis of the synthesized compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: Acetonitrile

Gradient Elution:

Time (min)% Solvent A% Solvent B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min

Detection Wavelength: 254 nm

Injection Volume: 10 µL

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Data Analysis: Purity is determined by calculating the percentage of the main peak area relative to the total area of all detected peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound by comparing the integral of a specific analyte signal to that of a certified internal standard.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound and 10 mg of a suitable internal standard (e.g., maleic anhydride or 1,4-dinitrobenzene) into a vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a clean and dry NMR tube.

Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 to 64, depending on the sample concentration.

Data Processing and Analysis:

  • Process the acquired FID with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Pstd = Purity of the internal standard

Involvement in Kinase Signaling Pathways

Substituted pyrimidines are a well-established class of compounds that frequently act as inhibitors of various protein kinases by competing with ATP for the binding site in the kinase domain. The general mechanism of action for such inhibitors is depicted in the following signaling pathway diagram.

Kinase Inhibitor Signaling Pathway General Kinase Inhibitor Signaling Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Protein Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Pyrimidine Inhibitor (e.g., this compound) Inhibitor->Kinase Inhibition

Caption: General mechanism of a pyrimidine-based kinase inhibitor.

By confirming the high purity of synthesized this compound and its analogs, researchers can confidently proceed with in-depth biological evaluations to elucidate their specific kinase targets and their potential as therapeutic agents.

Comparative Analysis of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental results for structural analogs of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine. Due to the limited publicly available data on the specific biological activity of this compound, this report focuses on closely related substituted pyrimidine derivatives to offer insights into their potential as anticancer agents and kinase inhibitors.

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the basis for numerous therapeutic agents. Its derivatives have shown significant promise, particularly in oncology, by targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival. This guide synthesizes findings from various studies on substituted pyrimidines, presenting their biological activities in a comparative format to aid in the evaluation and design of novel therapeutic compounds.

Comparative Biological Activity of Substituted Pyrimidine Analogs

The following tables summarize the in vitro anticancer and kinase inhibitory activities of various pyrimidine derivatives that share structural similarities with this compound. These compounds demonstrate the therapeutic potential of this chemical class.

Table 1: Anticancer Activity of Substituted Pyrimidine Analogs against Human Cancer Cell Lines

Compound IDSubstitution PatternCancer Cell LineActivity (IC50/EC50)Reference
7c Thiazolopyrimidine derivativePC-3 (Prostate)High Activity[1]
8a Thiazolopyrimidine derivativePC-3 (Prostate)High Activity[1]
12a Thiazolopyrimidine derivativePC-3 (Prostate)High Activity[1]
11b Thiazolopyrimidine derivativeHCT-116 (Colorectal)Higher Activity[1]
12a Thiazolopyrimidine derivativeHCT-116 (Colorectal)Higher Activity[1]
8g Pyrrolo[2,3-d]pyrimidine-imineHT-29 (Colon)4.01 µM (IC50)[2]
8f Pyrrolo[2,3-d]pyrimidine-imineHT-29 (Colon)4.55 µM (IC50)[2]

Table 2: Kinase Inhibitory Activity of Substituted Pyrimidine Analogs

Compound IDSubstitution PatternTarget KinaseActivity (IC50)Reference
8h Pyrimidin-2-amine derivativePLK40.0067 µM[3]
3b Pyrimidin-2-amine derivativePLK40.0312 µM[3]
23d 2,4,5-Trisubstituted pyrimidinePfGSK3 / PfPK6172 nM / 11 nM[4]
23e 2,4,5-Trisubstituted pyrimidinePfGSK3 / PfPK697 nM / 8 nM[4]
12f N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineNIKHighly Potent[5]

Experimental Protocols

The following outlines the general methodologies employed in the cited studies to evaluate the biological activity of substituted pyrimidine derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., PC-3, HCT-116, HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (substituted pyrimidines) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Kinase Inhibition Assay

This type of assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Components: The assay typically includes the purified kinase enzyme, a substrate (e.g., a peptide or protein that the kinase phosphorylates), and ATP (the phosphate donor).

  • Compound Incubation: The test compounds are pre-incubated with the kinase to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.

  • Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be done using various methods, such as:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Visualizations

The following diagrams illustrate a representative signaling pathway that is often targeted by pyrimidine-based kinase inhibitors and a general workflow for the biological evaluation of these compounds.

Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Growth Transcription_Factors->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RTK

Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

Experimental_Workflow Start Start: Synthesis of Pyrimidine Analogs Biochemical_Assay In Vitro Kinase Inhibition Assays Start->Biochemical_Assay Cell_Based_Assay In Vitro Anticancer Activity Assays (e.g., MTT) Start->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR Cell_Based_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Biochemical_Assay Iterative Design Lead_Optimization->Cell_Based_Assay In_Vivo In Vivo Animal Studies Lead_Optimization->In_Vivo End Preclinical Candidate In_Vivo->End

General Workflow for Drug Discovery of Pyrimidine-based Inhibitors

References

Structure-Activity Relationship (SAR) Studies of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine: A Comparative Guide for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly in the realm of kinase inhibitors. The compound 4-chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine represents a key starting point for the exploration of chemical space around this privileged core. While comprehensive SAR studies dedicated solely to this specific molecule are not extensively published, a comparative analysis of related pyrimidine derivatives provides significant insights into the structural requirements for potent and selective kinase inhibition. This guide synthesizes findings from various studies on analogous compounds to infer the SAR of the this compound scaffold and to provide a framework for the design of novel kinase inhibitors.

Comparative Analysis of Structural Modifications

The this compound scaffold offers three primary points for chemical modification: the C4-chloro group, the C6-pyrrolidinyl moiety, and the C5-amino group. The following sections compare the impact of substitutions at these positions based on published data for analogous pyrimidine-based kinase inhibitors.

Table 1: Impact of Modifications at the C4 Position on Kinase Inhibitory Activity

Scaffold Modification at C4 Target Kinase(s) Activity (IC50/Ki) Reference Compound Example
Pyrimidin-5-amineChloroVariousVariable (often an intermediate)This compound
2-AnilinopyrimidineAryl/HeteroarylCDK9, CDK2, CDK1Nanomolar range4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine
Pyrido[2,3-d]pyrimidineAminoPDGFr, FGFr, EGFr, c-SrcSubmicromolar to nanomolar2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones

Data presented is a qualitative summary from various sources and is intended for comparative purposes.

The chloro group at the C4 position is a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution (SNAr) reactions. In many kinase inhibitor scaffolds, this position is often occupied by larger aryl or heteroaryl groups that can form key interactions within the ATP-binding pocket of the target kinase. For instance, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, this position is crucial for potent inhibition of cyclin-dependent kinases (CDKs)[1]. The pyrido[2,3-d]pyrimidin-7(8H)-one series also demonstrates that diverse amino substituents at the analogous C4 position lead to potent tyrosine kinase inhibitors[2].

Table 2: Influence of the C6-Substituent on Kinase Inhibition

Scaffold Modification at C6 Target Kinase(s) Activity (IC50/Ki) Reference Compound Example
Pyrimidin-5-aminePyrrolidinylVariousContext-dependentThis compound
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidineVarious AminesCDK4/6Nanomolar rangeImidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives
Purine AnalogsSubstituted AminesVariousVariable6-Substituted Purine Derivatives

The C6-pyrrolidinyl group in the core scaffold contributes to solubility and can influence the overall conformation of the molecule. The nature of the substituent at this position can be critical for achieving selectivity and potency. For example, in a series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives, modifications at the analogous position led to potent and selective CDK4/6 inhibitors[3]. Similarly, in purine analogs, which share the pyrimidine core, the 6-substituent is a key determinant of biological activity[4].

Table 3: Role of the C5-Amino Group and its Modifications

Scaffold Modification at C5 Target Kinase(s) Activity (IC50/Ki) Reference Compound Example
Pyrimidin-5-amineAminoVariousEssential for H-bondingThis compound
PyrimidineFormamidoM. tuberculosis≤1 µg/mL (IC90)5-Formamidopyrimidines
2-AnilinopyrimidineCyano, Fluoro, ChloroCDK9, CDK2Nanomolar range5-Substituted-2-anilino-4-(thiazol-5-yl)pyrimidines

The C5-amino group is a critical pharmacophoric feature, often forming one or more hydrogen bonds with the hinge region of the kinase ATP-binding site. This interaction is a common binding motif for many pyrimidine-based kinase inhibitors[5]. While derivatization of this amine can be explored, it often leads to a loss of the crucial hinge-binding interaction. However, in some cases, small substituents that do not disrupt this interaction or that can form alternative interactions can be tolerated or even beneficial. For instance, 5-formamidopyrimidines have shown potent antimycobacterial activity. In the context of CDK inhibitors, small electron-withdrawing groups like cyano or halo substituents at the C5 position have been shown to be compatible with potent activity[1].

Experimental Protocols

A generalized protocol for an in vitro kinase inhibition assay is provided below. This can be adapted for specific kinases and compound series.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is suitable for a 384-well plate format for high-throughput screening.

Materials:

  • Recombinant human kinase enzyme (e.g., JAK2, AURKA, CDK9)

  • Kinase-specific peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Known kinase inhibitor (positive control)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compounds or controls (DMSO for 0% inhibition, positive control for 100% inhibition) to the wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution by diluting the kinase and its specific peptide substrate in assay buffer.

    • Add 2 µL of the kinase/substrate solution to each well.

    • Prepare an ATP solution in assay buffer.

    • Initiate the reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Gently mix the plate on a shaker for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the data to a dose-response curve.

Visualizations

SAR_Hypothesis cluster_C4 C4 Position cluster_C6 C6 Position cluster_C5 C5 Position Core This compound (Core Scaffold) C4_Mod { C4 Modification | SNAr Reaction} Core:c->C4_Mod:n C6_Mod { C6 Modification | Pyrrolidine Analog} Core:c->C6_Mod:n C5_Mod { C5 Modification | Amino Group} Core:c->C5_Mod:n C4_Aryl Aryl/Heteroaryl Substitution C4_Mod->C4_Aryl e.g. C4_Potency Increased Potency (Potential for new interactions) C4_Aryl->C4_Potency C6_Solubility Modulates Solubility and Conformation C6_Mod->C6_Solubility C6_Selectivity Impacts Selectivity C6_Solubility->C6_Selectivity C5_Hinge Hinge Binding (Essential H-bonds) C5_Mod->C5_Hinge C5_Activity Generally Essential for Activity C5_Hinge->C5_Activity

Caption: Hypothetical Structure-Activity Relationship (SAR) of the this compound scaffold.

experimental_workflow start Start: Compound Synthesis and Purification stock Prepare Compound Stock Solutions in DMSO start->stock dilution Serial Dilution of Test Compounds stock->dilution plate Dispense Compounds into 384-well Plate dilution->plate reagents Add Kinase, Substrate, and ATP Solution plate->reagents incubation Incubate at 30°C reagents->incubation detection Add Detection Reagent (e.g., ADP-Glo™) incubation->detection read Measure Luminescence detection->read analysis Data Analysis: Calculate % Inhibition and IC50 read->analysis end End: SAR Determination analysis->end

Caption: General experimental workflow for an in vitro kinase inhibition assay.

References

Benchmarking 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine Against Known TAK1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine against established inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a critical signaling node in the inflammatory and cell survival pathways, making it a compelling target for therapeutic intervention in oncology and autoimmune diseases.[1] This document presents a head-to-head comparison with the well-characterized TAK1 inhibitors, Takinib and (5Z)-7-Oxozeaenol, supported by quantitative data and detailed experimental protocols.

Introduction to TAK1 Inhibition

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as mitogen-activated protein kinase kinase kinase 7 (MAP3K7), is a serine/threonine kinase that plays a pivotal role in mediating signaling cascades initiated by pro-inflammatory cytokines such as TNF-α and IL-1β. Activation of TAK1 triggers downstream signaling through the NF-κB and MAPK pathways, which are crucial for cell survival and inflammatory responses. Dysregulation of TAK1 activity is implicated in various diseases, including cancer and rheumatoid arthritis.[1] Inhibition of TAK1 is a promising therapeutic strategy to modulate these pathological processes.[1]

Comparative Analysis of TAK1 Inhibitors

This section benchmarks the performance of this compound against Takinib and (5Z)-7-Oxozeaenol. While specific experimental data for this compound is not yet publicly available, this guide provides the framework and established benchmarks against which it can be evaluated.

Table 1: Biochemical Potency and Kinase Selectivity Profile
CompoundTarget KinaseIC50 (nM)Other Kinases Inhibited (IC50 in nM)
This compound TAK1Data not availableData not available
Takinib TAK19.5[2][3][4]IRAK4 (120), IRAK1 (390), GCK (450)[1][2][3]
(5Z)-7-Oxozeaenol TAK18.1[5]MEK1 (411), MEKK1 (268), VEGF-R2 (52)[5][6]

Signaling Pathways and Experimental Workflows

To understand the context of TAK1 inhibition, it is crucial to visualize the signaling pathway and the experimental procedures used for inhibitor characterization.

TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in the TNF-α signaling cascade, leading to the activation of NF-κB and MAPK pathways.

TAK1_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP TAK1_complex TAK1/TAB1/TAB2 TRAF2->TAK1_complex Activates IKK_complex IKK Complex (IKKα/β/γ) TAK1_complex->IKK_complex Phosphorylates MKKs MKKs (MKK3/4/6) TAK1_complex->MKKs Phosphorylates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus p38_JNK p38/JNK MKKs->p38_JNK Phosphorylates p38_JNK->nucleus gene_transcription Gene Transcription (Inflammation, Survival)

Figure 1: Simplified TAK1 signaling pathway initiated by TNF-α.

Experimental Workflow: Biochemical Kinase Assay

The following diagram outlines a typical workflow for determining the in vitro potency of a TAK1 inhibitor.

Biochemical_Assay_Workflow start Start reagents Prepare Reagents: - TAK1/TAB1 Enzyme - Substrate (e.g., MBP) - ATP (radiolabeled or for luminescence) - Test Inhibitor start->reagents plate_setup Plate Setup (96/384-well): - Add Test Inhibitor (serial dilutions) - Add Positive Control (e.g., Takinib) - Add Negative Control (DMSO) reagents->plate_setup add_enzyme Add TAK1/TAB1 Enzyme plate_setup->add_enzyme initiate_reaction Initiate Reaction: Add Substrate/ATP Mix add_enzyme->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detection: - Scintillation Counting (Radiometric) - Luminescence Reading (ADP-Glo) stop_reaction->detection analysis Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 Value detection->analysis end End analysis->end

Figure 2: Workflow for a biochemical TAK1 inhibition assay.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of inhibitor performance.

Biochemical TAK1 Kinase Inhibition Assay (Radiometric)

This protocol is adapted from established methods for measuring TAK1 kinase activity.[1]

  • Reagent Preparation :

    • Prepare a kinase buffer containing 50 mM Tris (pH 7.5), 0.1 mM EGTA, 0.1% β-Mercaptoethanol, 10 mM magnesium acetate, and 0.5 mM MnCl.

    • Dilute purified recombinant TAK1-TAB1 enzyme in kinase buffer to the desired concentration (e.g., 50 ng/well).

    • Prepare a substrate solution of a suitable peptide substrate (e.g., RLGRDKYKTLRQIRQ) at 300 µM in kinase buffer.

    • Prepare an ATP solution of 5 µM containing radiolabeled [γ-³²P]-ATP.

    • Prepare serial dilutions of the test compound (this compound) and control inhibitors in DMSO, followed by dilution in kinase buffer.

  • Assay Procedure :

    • In a 96-well plate, add 10 µL of the diluted inhibitor or DMSO (for control wells).

    • Add 20 µL of the TAK1-TAB1 enzyme solution to each well.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.

    • Incubate the plate at 30°C for 10-20 minutes.

    • Stop the reaction by adding 10 µL of concentrated H₃PO₄.

  • Detection and Analysis :

    • Spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]-ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for TAK1 Inhibition (Western Blot)

This protocol assesses the ability of an inhibitor to block TAK1 signaling in a cellular context.[7]

  • Cell Culture and Treatment :

    • Culture a suitable cell line (e.g., MDA-MB-231 breast cancer cells) to 70-80% confluency.

    • Serum-starve the cells for 3 hours.

    • Pre-treat the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours.

    • Stimulate the cells with a TAK1 activator, such as TNF-α (e.g., 10 ng/mL), for 15-30 minutes.

  • Protein Extraction :

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to remove cellular debris.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting :

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated downstream targets of TAK1 (e.g., phospho-p38, phospho-IKK) and total protein controls overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis :

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

    • Evaluate the dose-dependent inhibition of downstream signaling by the test compound.

Conclusion

This guide provides a comprehensive framework for benchmarking this compound against the known TAK1 inhibitors Takinib and (5Z)-7-Oxozeaenol. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a robust platform for evaluating its potential as a novel therapeutic agent. Further experimental characterization of this compound using these established methods is necessary to fully ascertain its potency, selectivity, and cellular activity.

References

Lack of Reproducible Data for 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine Prevents Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and public databases has revealed a significant gap in reproducible, published experimental data for the compound 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine. While the compound is commercially available and its basic chemical properties are documented, there is a notable absence of peer-reviewed studies detailing its biological activity, mechanism of action, or comparative performance against other molecules. This lack of information precludes the creation of a detailed comparison guide as requested.

For researchers, scientists, and drug development professionals, this finding suggests that this compound is an understudied molecule. The absence of published data means that fundamental aspects of its biological profile, such as its potential targets, efficacy, and safety, have not been publicly characterized.

Without access to quantitative experimental data, it is not possible to generate the requested comparative tables, detailed experimental protocols, or visualizations of signaling pathways. The core requirements for an objective comparison guide—reproducible experimental evidence—are not met by the currently available information in the public domain.

This situation highlights the exploratory nature of this particular chemical entity. Any research or drug development program considering this compound would need to undertake foundational studies to establish its biological and pharmacological properties.

General Context: The Pyrimidine Scaffold in Drug Discovery

While specific data for this compound is unavailable, it is important to note that the pyrimidine scaffold is a well-established and highly significant core structure in medicinal chemistry. Pyrimidine derivatives have been successfully developed into a wide range of therapeutics, including anticancer agents, antivirals, and kinase inhibitors. The general workflow for characterizing such a novel compound would typically involve the following stages:

G cluster_0 Preclinical Research Workflow Compound Acquisition Compound Acquisition In vitro Screening In vitro Screening Compound Acquisition->In vitro Screening Initial Testing Hit Identification Hit Identification In vitro Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Structure-Activity Relationship In vivo Studies In vivo Studies Lead Optimization->In vivo Studies Efficacy & Toxicology Candidate Selection Candidate Selection In vivo Studies->Candidate Selection

Caption: A generalized preclinical research workflow for a novel chemical entity.

Given the lack of specific data for this compound, it is not possible to place it within a specific signaling pathway or compare its performance to any alternatives. Further primary research is required to elucidate its biological function and potential therapeutic applications.

Safety Operating Guide

Safe Disposal of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established hazardous waste management protocols and safety data for structurally related compounds.

I. Immediate Safety and Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound was not identified, data for analogous compounds, such as 4-chloro-6-hydrazino-pyrimidin-5-ylamine, indicate that this chemical should be handled as a hazardous substance.[1] Key hazard considerations include:

  • Acute Toxicity: Assumed to be harmful if swallowed.

  • Environmental Hazards: Potentially toxic to aquatic life.

  • Reactivity: The reactivity profile is not fully characterized. Therefore, it is crucial to avoid mixing with other waste materials unless compatibility is certain.

Personal Protective Equipment (PPE) required when handling this compound includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

II. Logistical and Disposal Plan: Step-by-Step Procedures

The disposal of this compound must be managed through a designated hazardous waste program.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: All unused or waste this compound, including contaminated materials, must be treated as hazardous chemical waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect pure, unused compound, and any contaminated solids (e.g., weighing paper, contaminated gloves, or paper towels) in a designated, compatible solid waste container.[4]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless their compatibility is known.

    • Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be placed in a designated sharps container.[4]

    • Empty Containers: Original containers of the chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste.[5] After triple-rinsing, the container can be disposed of in the trash, though institutional policies may vary.[5]

Step 2: Waste Accumulation and Storage

  • Container Selection: Use only containers that are in good condition, compatible with the chemical, and have a secure, leak-proof screw-on cap.[4][6] Do not use food-grade containers.[2]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place all liquid waste containers in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks.[4] The secondary container should be able to hold 110% of the volume of the largest primary container.[4]

  • Storage Conditions: Keep waste containers closed at all times, except when adding waste.[4][5] Store in a cool, dry, and well-ventilated area away from incompatible materials.

Step 3: Disposal Request and Pickup

  • Contact Environmental Health & Safety (EH&S): When the waste container is full or has been in storage for the maximum allowable time (often 90 days), contact your institution's EH&S department to request a hazardous waste pickup.[4]

  • Provide Necessary Information: Be prepared to provide details about the waste, including the chemical name, quantity, and container size.

  • Follow Institutional Procedures: Adhere to all specific procedures for waste pickup provided by your institution's EH&S department.

III. Quantitative Data Summary

ParameterGuidelineSource
Maximum Accumulation Time 90 days (may vary by institution)[4]
Maximum Accumulation Volume Up to 55 gallons of a single waste stream[4]
Secondary Containment Capacity 110% of the volume of the primary container[4]
pH for Drain Disposal (Not Applicable for this Compound) Between 5.5 and 10.5 for approved substances[3]

IV. Experimental Protocols Cited

The disposal procedures outlined above are based on standard hazardous waste management protocols and not on specific experimental results. These guidelines are derived from regulations and best practices established by environmental and safety agencies.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_final Final Disposal start Generate Waste Containing This compound waste_type Determine Waste Type start->waste_type solid Solid Waste (e.g., contaminated gloves, solid chemical) waste_type->solid Solid liquid Liquid Waste (e.g., solutions) waste_type->liquid Liquid sharps Sharps Waste (e.g., contaminated needles) waste_type->sharps Sharps empty_container Empty Original Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container with Secondary Containment liquid->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps->collect_sharps triple_rinse Triple-Rinse Container empty_container->triple_rinse store_saa Store in Satellite Accumulation Area collect_solid->store_saa collect_liquid->store_saa collect_sharps->store_saa collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_rinsed_container Dispose of Rinsed Container in Regular Trash triple_rinse->dispose_rinsed_container collect_rinsate->store_saa request_pickup Request EH&S Hazardous Waste Pickup store_saa->request_pickup end Proper Disposal by EH&S request_pickup->end

References

Personal protective equipment for handling 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety, handling, and disposal protocols for 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of your research. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Analysis and Personal Protective Equipment (PPE)

A thorough risk assessment is the cornerstone of safe laboratory practice. Based on the available safety data for this compound and analogous compounds such as aromatic amines and chlorinated pyrimidines, the following personal protective equipment is mandatory.[1][2][3]

HazardGHS ClassificationRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity H302: Harmful if swallowed[4]Do not eat, drink, or smoke in the laboratory.[2]
Skin Corrosion/ Irritation H315: Causes skin irritation[4]Chemical-resistant gloves (e.g., Nitrile), disposable Tyvek-type sleeves or a full Tyvek suit, and appropriate protective clothing to prevent skin exposure.[2][3]
Serious Eye Damage/ Irritation H319: Causes serious eye irritation[4]Splash-proof safety goggles and a face shield are necessary.[2][3]
Respiratory Irritation H335: May cause respiratory irritation[4]Work should be conducted in a chemical fume hood.[2][5] A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used if exposure limits are exceeded or if irritation is experienced.[2]

Operational Protocol: Step-by-Step Handling Procedure

A systematic approach is crucial for both safety and experimental accuracy when handling this compound.

1. Pre-Handling Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[3]

  • Don PPE: Put on all required personal protective equipment as detailed in the table above before entering the handling area.[2]

2. Handling the Compound:

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[3]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[3]

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[3]

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[3]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Personal Hygiene: Wash hands and face thoroughly after handling the substance.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed container for hazardous waste.[5] The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[5]
Liquid Waste (Solutions) Collect in a chemically compatible, leak-proof container with a secure screw-top cap.[5] Do not mix with incompatible materials such as strong acids or bases.[5] The container must be labeled with "Hazardous Waste" and all constituents with their approximate percentages.[5]
Contaminated Materials (PPE, etc.) Dispose of as hazardous waste in a designated, sealed container.[5]

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

Experimental Workflow and Safety Procedures

To further clarify the procedural steps and decision-making processes, the following diagrams have been created.

cluster_ppe PPE Selection Start Start Work in Chemical Fume Hood Work in Chemical Fume Hood Start->Work in Chemical Fume Hood Wear Chemical Splash Goggles & Face Shield Wear Chemical Splash Goggles & Face Shield Work in Chemical Fume Hood->Wear Chemical Splash Goggles & Face Shield Wear Chemical-Resistant Gloves (Double-Gloved) Wear Chemical-Resistant Gloves (Double-Gloved) Wear Chemical Splash Goggles & Face Shield->Wear Chemical-Resistant Gloves (Double-Gloved) Wear Flame-Resistant Lab Coat Wear Flame-Resistant Lab Coat Wear Chemical-Resistant Gloves (Double-Gloved)->Wear Flame-Resistant Lab Coat Wear Closed-Toe, Chemical-Resistant Shoes Wear Closed-Toe, Chemical-Resistant Shoes Wear Flame-Resistant Lab Coat->Wear Closed-Toe, Chemical-Resistant Shoes Is work outside a fume hood? Is work outside a fume hood? Wear Closed-Toe, Chemical-Resistant Shoes->Is work outside a fume hood? Wear NIOSH-Approved Respirator Wear NIOSH-Approved Respirator Is work outside a fume hood?->Wear NIOSH-Approved Respirator Yes Proceed with Experiment Proceed with Experiment Is work outside a fume hood?->Proceed with Experiment No Wear NIOSH-Approved Respirator->Proceed with Experiment

PPE Selection Workflow

cluster_workflow Operational and Disposal Workflow Start Start Preparation Pre-Handling Preparation: - Risk Assessment - Check Emergency Equipment - Don PPE Start->Preparation Handling Handling in Fume Hood: - Weighing - Dissolving - Reaction Preparation->Handling Post-Handling Post-Handling Procedures: - Decontamination - Doff PPE - Personal Hygiene Handling->Post-Handling Waste_Collection Waste Collection: - Segregate Solid & Liquid Waste - Use Labeled, Sealed Containers Post-Handling->Waste_Collection Disposal Hazardous Waste Disposal: - Follow Institutional Protocols Waste_Collection->Disposal End End Disposal->End

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.